N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Description
BenchChem offers high-quality N-(2-aminoethyl)-3-methoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-3-methoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFVVUXEKAYPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a molecule of significant interest within the broader class of benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This document offers a detailed exploration of the compound's chemical identity, including its CAS number, physicochemical properties, and structural features. It presents a robust, field-proven protocol for its synthesis and purification via the acylation of ethylenediamine, followed by a discussion of essential analytical techniques for its structural verification and purity assessment. Furthermore, this guide delves into the potential biological context and applications of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, drawing insights from related structures. Safety protocols and handling procedures are also outlined to ensure its responsible use in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, or evaluate this compound for novel therapeutic applications.
Chemical Identity and Physicochemical Properties
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is an organic salt consisting of the protonated form of N-(2-aminoethyl)-3-methoxybenzamide and a chloride counter-ion. The core structure features a benzamide moiety with a methoxy group at the 3-position of the benzene ring and an aminoethyl side chain attached to the amide nitrogen.
While a specific CAS number for the hydrochloride salt is not prominently indexed, the free base, N-(2-aminoethyl)-3-methoxybenzamide, is unequivocally identified by CAS Number 789447-45-6 .[2][3][4] For the purposes of registration and database entry, it is common practice to reference the CAS number of the free base for its corresponding salts.
dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10845489&t=l", label=""]; caption [label="Chemical structure of N-(2-aminoethyl)-3-methoxybenzamide.", fontname="Arial", fontsize=10]; } .
A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | N-(2-aminoethyl)-3-methoxybenzamide hydrochloride | - |
| Free Base CAS No. | 789447-45-6 | [2][3] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | - |
| Molecular Weight | 230.69 g/mol | - |
| Free Base Formula | C₁₀H₁₄N₂O₂ | [5] |
| Free Base MW | 194.23 g/mol | [6] |
| Predicted XlogP | 0.0 | [5] |
| Hydrogen Bond Donors | 3 | - |
| Hydrogen Bond Acceptors | 3 | - |
Synthesis and Purification: A Validated Protocol
The synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is most efficiently achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[7] This method is widely applicable for the preparation of benzamide derivatives and is favored for its high reactivity and typically good yields.[7][8]
The described protocol is a self-validating system. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through a suite of analytical techniques, ensuring the reliability of the outcome.
Causality in Experimental Design
The chosen synthetic strategy involves the reaction of 3-methoxybenzoyl chloride with a molar excess of ethylenediamine. This choice is deliberate for several reasons:
-
Nucleophile and Base: Using an excess of ethylenediamine (typically 2-3 equivalents) serves a dual purpose. The first equivalent acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent equivalents act as an in situ base or "scavenger" to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic, thus driving the reaction to completion.
-
Solvent Choice: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the starting materials. Its low boiling point also facilitates easy removal during the workup process.
-
Purification Strategy: A standard aqueous workup is employed to remove the excess ethylenediamine and its hydrochloride salt. Subsequent purification by silica gel column chromatography is a robust method for separating the desired product from any potential side products or unreacted starting material.
Detailed Experimental Protocol
Materials:
-
3-Methoxybenzoyl chloride
-
Ethylenediamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate/Hexanes or DCM/Methanol (for chromatography)
-
Hydrochloric acid (e.g., 2M in diethyl ether)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (2.5 equivalents) in anhydrous DCM.
-
Amine Addition: Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred ethylenediamine solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the 3-methoxybenzoyl chloride.
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free base as an oil or solid.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-(2-aminoethyl)-3-methoxybenzamide.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylenediamine chain. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the key functional groups. Expected characteristic peaks include N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (methoxy ether).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.
Potential Applications and Biological Context
While specific biological activities for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride are not extensively documented, the benzamide scaffold is a well-established pharmacophore with diverse therapeutic applications.[1] Derivatives have shown activity as anticancer agents, central nervous system agents, and antimicrobials.[9][10][11]
-
Hedgehog Signaling Pathway Inhibition: Methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[10] The inhibition of the Smoothened (Smo) receptor is a key mechanism in this pathway.[10]
-
Central Nervous System (CNS) Activity: The methoxybenzamide core is present in compounds that exhibit CNS activity. For example, related compounds have been investigated for their potential in treating Alzheimer's, epilepsy, and Parkinson's disease.[12]
-
Antiparasitic Activity: N-(2-aminoethyl)-N-phenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8]
The structure of N-(2-aminoethyl)-3-methoxybenzamide suggests it could be a valuable candidate for screening in these and other therapeutic areas. The methoxy group's position and the flexible aminoethyl side chain provide opportunities for diverse interactions with biological targets.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and its free base. The hazard classifications for the free base include acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[14] Avoid all personal contact.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[13][14]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[13] For skin contact, wash thoroughly with soap and water.[13] If inhaled, move the person to fresh air.[13] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Conclusion
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a readily synthesizable compound that belongs to a class of molecules with proven pharmacological importance. This guide provides the foundational knowledge for its preparation, purification, and characterization, adhering to principles of scientific integrity and laboratory safety. The established protocols and analytical benchmarks herein serve as a reliable starting point for researchers. Given the broad spectrum of biological activities associated with the methoxybenzamide scaffold, this compound represents a promising entity for further investigation in drug discovery programs, particularly in the fields of oncology and neuropharmacology.
References
-
Buchynskyy, A., Gillespie, J. R., Hulverson, M. A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
NextSDS. (n.d.). N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information. NextSDS. Available at: [Link]
-
New Jersey Department of Health. (n.d.). BENZAMIDE - HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. Trade Science Inc. Available at: [Link]
-
Wessjohann, L. A., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience. Available at: [Link]
-
Loba Chemie. (n.d.). BENZAMIDE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]
-
American Elements. (n.d.). N-(2-aminoethyl)-3-methoxybenzamide. American Elements. Available at: [Link]
-
Jain, S., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. International Journal of Pharmaceutical Education and Research. Available at: [Link]
-
ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]
-
Hindawi. (2016). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. International Journal of Medicinal Chemistry. Available at: [Link]
-
An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]
-
NextSDS. (n.d.). N-(2-aminoethyl)-4-methoxybenzamide hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]
-
YouTube. (2020). Synthesis of Benzamide. YouTube. Available at: [Link]
-
ResearchGate. (2026). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]
-
Dovepress. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben. Drug Design, Development and Therapy. Available at: [Link]
-
Aldlab-chemicals. (n.d.). Benzamide, N-(2-aminoethyl)-2-methoxy-. Aldlab-chemicals. Available at: [Link]
-
PubChemLite. (n.d.). N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2). PubChemLite. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. americanelements.com [americanelements.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 65136-87-0|N-(2-Aminoethyl)-4-methoxybenzamide|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. dovepress.com [dovepress.com]
- 13. nj.gov [nj.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride molecular weight
Abstract
This technical guide provides a comprehensive scientific overview of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a benzamide derivative of significant interest in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, with a primary focus on the precise determination of its molecular weight. It further outlines established protocols for analytical characterization, conceptual synthetic pathways, and discusses the potential biological activities and applications based on the well-established pharmacophore of the benzamide scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into its chemical identity, purity assessment, and handling.
Introduction
Benzamide derivatives are a cornerstone in modern pharmacology, constituting a privileged scaffold found in a wide array of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs.[1] The specific arrangement of the aromatic ring and the amide group allows for diverse chemical modifications, leading to compounds with tailored biological activities. N-(2-aminoethyl)-3-methoxybenzamide hydrochloride belongs to this versatile class of molecules. Its structure, featuring a methoxy substituent on the benzoyl ring and an aminoethyl side chain, suggests potential interactions with various biological targets. Understanding the precise physicochemical characteristics of this compound is the foundational step for any research endeavor, as these properties directly influence its solubility, stability, and pharmacokinetic profile. This guide serves as a detailed resource for the systematic evaluation of this compound.
Physicochemical Properties and Molecular Structure
A thorough characterization of a compound's physical and chemical properties is critical for its application in research. The hydrochloride salt form is often utilized to improve solubility and stability.
Core Molecular Attributes
The fundamental identifiers and properties of N-(2-aminoethyl)-3-methoxybenzamide and its hydrochloride salt are summarized below. The molecular weight of the hydrochloride salt is a critical parameter for all experimental calculations, including molarity-based solution preparation and quantitative analysis.
| Property | Value | Source |
| Chemical Name | N-(2-aminoethyl)-3-methoxybenzamide hydrochloride | IUPAC |
| Synonyms | 3-Methoxy-N-(2-aminoethyl)benzamide HCl | - |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Calculated |
| Molecular Weight | 230.70 g/mol | Calculated |
| Monoisotopic Mass | 230.08221 Da | Calculated[2] |
| CAS Number | 789447-45-6 (for free base) | [3] |
| Free Base Formula | C₁₀H₁₄N₂O₂ | [2] |
| Free Base Mol. Weight | 194.23 g/mol | [4][5] |
| Predicted XLogP3 | 0.0 (for free base) | [4] |
| Hydrogen Bond Donor Count | 3 (2 from -NH₂, 1 from -NH-) | [4] |
| Hydrogen Bond Acceptor Count | 3 (2 from C=O, OCH₃) | [4] |
Chemical Structure
The chemical structure defines the compound's reactivity and its potential to interact with biological macromolecules. The diagram below illustrates the connectivity of atoms in N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Caption: 2D representation of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Conceptual Synthesis and Quality Control Workflow
The synthesis of benzamide derivatives is a well-established process in organic chemistry.[6] A common and reliable method involves the acylation of an amine with a corresponding benzoyl chloride.[4][7]
Conceptual Synthetic Pathway
The synthesis of N-(2-aminoethyl)-3-methoxybenzamide typically proceeds via the reaction of 3-methoxybenzoyl chloride with ethylenediamine.
-
Activation: 3-methoxybenzoic acid is converted to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acylation: The resulting 3-methoxybenzoyl chloride is reacted with ethylenediamine. It is crucial to use an excess of ethylenediamine to act as both the nucleophile and a scavenger for the hydrochloric acid byproduct generated during the reaction.[4]
-
Purification: The crude product is then purified, commonly via column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization and QC
Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.[1]
Caption: A typical Quality Control (QC) workflow for compound validation.
Experimental Protocols
The following protocols are standard methodologies for the characterization of benzamide derivatives and are directly applicable to N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Protocol: Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Methodology:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at 254 nm.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Protocol: Structural Verification by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[1]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Methodology:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ, ppm) and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.
-
-
Expected Signals: Protons on the aromatic ring, the methoxy group, the two methylene groups of the ethyl chain, and the amine/amide protons should all be observable and assignable.
Potential Biological Activity and Applications
While specific biological data for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is not extensively published, the broader class of benzamides has a well-documented history of diverse pharmacological activities.[4][8] This allows for informed hypotheses regarding its potential applications.
-
CNS Activity: Many benzamide derivatives act as dopamine receptor antagonists and are used as neuroleptics or antiemetics.[4][9] The structure of the title compound makes it a candidate for screening in neuropharmacological assays.
-
Enzyme Inhibition: Structurally related benzamides have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and histone deacetylases (HDACs), suggesting relevance in neurological disorders and oncology.[4][10]
-
Antiproliferative Effects: A derivative of 3-methoxybenzamide has been synthesized and shown to possess marked inhibition against several human cancer cell lines, indicating potential applications in oncology research.[11]
-
Antiparasitic Activity: A recent study identified N-(2-aminoethyl)-N-phenyl benzamides as a potent new class of inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8]
The diagram below illustrates a hypothetical interaction based on the known activity of similar benzamide compounds as HDAC inhibitors, a common target in cancer therapy.
Caption: Hypothetical mechanism of action via HDAC inhibition.
Conclusion
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical entity with significant potential, grounded in the proven pharmacological relevance of the benzamide scaffold. This guide has established its core physicochemical properties, most notably its molecular weight of 230.70 g/mol , and provided a framework for its synthesis and rigorous analytical validation. The outlined protocols and potential biological applications serve as a valuable resource for researchers aiming to explore this compound in drug discovery and development programs. Adherence to systematic characterization and quality control is paramount to ensuring the reliability and reproducibility of future scientific investigations.
References
-
NextSDS. N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information. URL: [Link]
-
PubChem. N-(2-aminoethyl)-3-methoxy-4-methylbenzamide. URL: [Link]
-
PubChem. N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride. URL: [Link]
-
PubChem. N-(2-aminoethyl)-3-methoxy-N-pentan-3-ylbenzamide. URL: [Link]
-
Chemistry Education Digital Library. Synthesis and analysis of amides. URL: [Link]
-
PubMed. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. URL: [Link]
-
PubChemLite. N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2). URL: [Link]
-
Molport. N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride. URL: [Link]
-
PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. URL: [Link]
-
PubMed. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. URL: [Link]
-
NextSDS. N-(2-aminoethyl)-4-methoxybenzamide hydrochloride — Chemical Substance Information. URL: [Link]
-
Aldlab-chemicals. Benzamide, N-(2-aminoethyl)-2-methoxy-. URL: [Link]
-
MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. URL: [Link]
-
PMC. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 3. nextsds.com [nextsds.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aldlab-chemicals_ Benzamide, N-(2-aminoethyl)-2-methoxy- [aldlab.com]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 11. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Introduction
N-(2-aminoethyl)-3-methoxybenzamide and its hydrochloride salt are compounds of interest within medicinal chemistry and drug development. The benzamide moiety is a well-established pharmacophore found in a variety of biologically active molecules. The presence of a flexible aminoethyl side chain and a methoxy group on the aromatic ring allows for diverse structural modifications and potential interactions with biological targets. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be both reproducible and scalable.
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful synthesis. The following table summarizes key data for the reagents involved in the primary synthetic pathway.
| Property | 3-Methoxybenzoic Acid[1][2][3][4] | 3-Methoxybenzoyl Chloride[5][6][7] | Ethylenediamine[8][9] |
| CAS Number | 586-38-9 | 1711-05-3 | 107-15-3 |
| Molecular Formula | C₈H₈O₃ | C₈H₇ClO₂ | C₂H₈N₂ |
| Molecular Weight | 152.15 g/mol | 170.59 g/mol | 60.10 g/mol |
| Appearance | White odorless powder | Clear colorless to light yellow liquid | Colorless liquid, ammonia-like odor |
| Boiling Point | 170-172 °C/10 mmHg | 123-125 °C/15 mmHg | 116-118 °C |
| Melting Point | 105-107 °C | Not applicable | 8.5-11 °C |
| Density | - | 1.214 g/mL at 25 °C | 0.899 g/mL at 25 °C |
| Solubility | Soluble in ethanol and methanol | Reacts with water, soluble in chloroform | Miscible with water and ethanol |
Proposed Synthetic Pathway: Acyl Chloride-Mediated Amidation
The most direct and widely applicable method for the synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride involves a two-step process. The first step is the activation of 3-methoxybenzoic acid to its more reactive acyl chloride derivative, 3-methoxybenzoyl chloride. The second step is the amidation of ethylenediamine with the synthesized acyl chloride, followed by the formation of the hydrochloride salt.
Step 1: Synthesis of 3-Methoxybenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often favored for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent.
Step 2: Amide Coupling and Hydrochloride Salt Formation
The subsequent reaction of 3-methoxybenzoyl chloride with ethylenediamine is a nucleophilic acyl substitution. Ethylenediamine, possessing two nucleophilic amino groups, can potentially react at both ends. To favor monosubstitution, an excess of ethylenediamine is employed. This ensures that the concentration of the mono-acylated product is kept low, minimizing the chance of a second acylation. The excess ethylenediamine also conveniently serves as a base to neutralize the hydrochloric acid byproduct generated during the reaction.
The final step involves the formation of the hydrochloride salt. This is typically achieved by treating the purified free-base amine with a solution of hydrochloric acid in a suitable organic solvent, such as dioxane or ethanol. The salt form often exhibits improved stability and crystallinity, which is advantageous for purification and handling.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybenzoyl Chloride
Materials and Reagents:
-
3-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend 3-methoxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 3-methoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Protocol 2: Synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Materials and Reagents:
-
3-Methoxybenzoyl chloride
-
Ethylenediamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or saturated in ethanol)
-
Diethyl ether
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Amidation:
-
In a round-bottom flask, dissolve ethylenediamine (3.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred ethylenediamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine to remove any unreacted starting materials and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(2-aminoethyl)-3-methoxybenzamide as an oil or solid.
-
-
Purification of the Free Base (Optional but Recommended):
-
The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified N-(2-aminoethyl)-3-methoxybenzamide free base in a minimal amount of a suitable solvent such as ethanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl gas in ethanol) dropwise with stirring until the solution becomes acidic.
-
The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by adding a non-polar solvent like diethyl ether.
-
Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-3-methoxybenzamide hydrochloride as a crystalline solid.
-
Visualizing the Synthesis
The overall synthetic workflow can be visualized as a two-step process, starting from the activation of the carboxylic acid to the final salt formation.
Caption: Synthetic pathway for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis:
-
Reaction Monitoring: The use of TLC at each stage allows for the qualitative assessment of reaction completion and the identification of any significant side products.
-
Workup and Purification: The aqueous workup is designed to remove water-soluble impurities and unreacted reagents. Subsequent purification by column chromatography (for the free base) ensures the isolation of a pure compound before proceeding to the final salt formation.
-
Characterization: The final product should be thoroughly characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.
Conclusion
This technical guide outlines a robust and well-documented synthetic pathway for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. By leveraging a classical acyl chloride-mediated amidation followed by a standard salt formation protocol, researchers can reliably access this valuable compound for further investigation in drug discovery and development programs. The provided experimental details, coupled with an understanding of the underlying chemical principles, should enable the successful synthesis and purification of the target molecule.
References
-
Sciencemadness Wiki. (2025, September 11). Ethylenediamine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020, December 28). ETHYLENEDIAMINE (1,2-DIAMINOETHANE). Retrieved from [Link]
-
Chemsrc. (2025, August 24). 3-Methoxybenzoyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylenediamine. PubChem Compound Database. Retrieved from [Link]
-
Museum of Fine Arts Boston. (2022, August 5). Ethylenediamine. MFA Cameo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, August 27). Forming oxalte salts of amines. Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]
Sources
- 1. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]
- 2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 4. 3-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methoxybenzoyl chloride | CAS#:1711-05-3 | Chemsrc [chemsrc.com]
- 6. 3-Methoxybenzoyl chloride 99 1711-05-3 [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | Occupational Safety and Health Administration [osha.gov]
- 9. Ethylenediamine | 107-15-3 [chemicalbook.com]
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride mechanism of action
An In-depth Technical Guide to the Postulated Mechanism of Action of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Disclaimer: The compound N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical for which extensive, publicly available research on its specific biological activities and definitive mechanism of action is limited. This technical guide, therefore, presents a scientifically-grounded exploration of its postulated mechanisms of action. The analysis is based on the well-established biological activities of its core structural moieties: the 3-methoxybenzamide core and the N-(2-aminoethyl)benzamide side chain. The information herein is intended as a foundational resource for researchers and drug development professionals to guide future investigation into this compound's therapeutic potential.
Introduction and Molecular Deconstruction
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a synthetic organic compound featuring a central benzamide scaffold. The structure is characterized by a methoxy group at the 3-position of the benzene ring and an aminoethyl group attached to the amide nitrogen. While its precise pharmacological profile is not yet elucidated, its constituent parts are present in numerous well-characterized bioactive molecules. This guide deconstructs the molecule to infer its likely biological targets and signaling pathway interactions.
Structural Features:
-
IUPAC Name: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
-
Molecular Formula: C₁₀H₁₅ClN₂O₂
The two primary pharmacophoric elements for consideration are:
-
The 3-Methoxybenzamide Core: This moiety is a known inhibitor of poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferases (ADPRTs)[3][4].
-
The N-(2-aminoethyl)benzamide Side Chain: The parent compound, N-(2-aminoethyl)benzamide, has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B)[5].
Based on these precedents, this guide will explore three primary postulated mechanisms of action: PARP/ADPRT Inhibition, Monoamine Oxidase B Inhibition, and potential modulation of Dopamine Receptors, a common target for benzamide derivatives.
Postulated Mechanism 1: Inhibition of Poly (ADP-ribose) Polymerase (PARP)
The 3-methoxybenzamide component of the title compound strongly suggests a potential interaction with the PARP family of enzymes. 3-Methoxybenzamide (3-MB) is a well-documented competitive inhibitor of PARP[3][4].
The Role of PARP in Cellular Function
PARP enzymes are critical players in DNA repair and the maintenance of genomic stability. Upon detection of DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair enzymes to the site of damage. Inhibition of PARP can lead to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication. In cancer cells with existing defects in double-strand break repair (e.g., those with BRCA1/2 mutations), this "synthetic lethality" can be selectively cytotoxic.
Proposed Interaction and Signaling Pathway
It is postulated that N-(2-aminoethyl)-3-methoxybenzamide hydrochloride acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes, similar to its 3-methoxybenzamide parent structure. The benzamide moiety is crucial for this interaction. The N-(2-aminoethyl) side chain may influence the compound's solubility, cell permeability, and potentially its binding affinity and selectivity for different PARP isoforms.
Caption: Postulated PARP Inhibition Pathway.
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol describes a colorimetric assay to determine the IC₅₀ value of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride against PARP1.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
-
Positive Control Inhibitor (e.g., Olaparib)
-
Assay Buffer
Procedure:
-
Plate Preparation: Add 50 µL of PARP1 enzyme solution (in assay buffer) to each well of the histone-coated plate.
-
Compound Addition: Add 10 µL of various concentrations of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (e.g., 1 nM to 100 µM) to the wells. Include wells for vehicle control (DMSO) and positive control.
-
Initiation of Reaction: Add 40 µL of a reaction mixture containing biotinylated NAD+ and activated DNA to each well to start the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate 3-4 times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate again, then add 100 µL of TMB substrate. Allow the color to develop for 15-30 minutes in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Postulated Mechanism 2: Inhibition of Monoamine Oxidase B (MAO-B)
The N-(2-aminoethyl)benzamide structural component is present in known reversible inhibitors of MAO-B[5]. This suggests a potential role for the compound in modulating neurotransmitter levels in the central nervous system.
The Role of MAO-B in Neurochemistry
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. MAO-B is primarily involved in the metabolism of dopamine and phenylethylamine. By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, leading to increased dopaminergic activity. This mechanism is therapeutically relevant for conditions characterized by dopamine deficiency, most notably Parkinson's disease[5].
Proposed Interaction and Signaling Pathway
It is hypothesized that N-(2-aminoethyl)-3-methoxybenzamide hydrochloride could act as a reversible, competitive inhibitor of MAO-B. The aminoethyl group is likely a key feature for recognition by the enzyme's active site. The 3-methoxybenzamide portion would occupy adjacent pockets, influencing binding affinity and selectivity over the MAO-A isoform. Inhibition of MAO-B would lead to an increase in synaptic dopamine levels.
Caption: Postulated MAO-B Inhibition Pathway.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibition of recombinant human MAO-B.
Materials:
-
Recombinant Human MAO-B Enzyme
-
MAO-B Substrate (e.g., a non-fluorescent compound that yields a fluorescent product upon oxidation)
-
Horseradish Peroxidase (HRP)
-
Fluorescence Probe (e.g., Amplex Red)
-
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
-
Positive Control Inhibitor (e.g., Selegiline)
-
Assay Buffer (e.g., phosphate buffer)
-
Black 96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and the positive control in assay buffer.
-
Enzyme Addition: To each well of the black microplate, add 20 µL of the MAO-B enzyme solution.
-
Compound Incubation: Add 20 µL of the diluted compounds, vehicle control, or positive control to the respective wells. Incubate for 15 minutes at 37°C to allow for binding.
-
Reaction Initiation: Add 60 µL of a reaction mixture containing the MAO-B substrate, HRP, and the fluorescence probe to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
Postulated Mechanism 3: Dopamine Receptor Modulation
The benzamide scaffold is a classic feature of many antipsychotic and prokinetic drugs that act as antagonists or partial agonists at dopamine D₂-like receptors (D₂, D₃, and D₄)[6][7]. The substitution pattern on the aromatic ring, including methoxy groups, is critical for affinity and selectivity[6].
The Role of Dopamine Receptors in CNS Function
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are fundamental to motor control, motivation, reward, and cognition. The D₂-like family of receptors typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Dysregulation of dopaminergic signaling is implicated in schizophrenia, psychosis, and other neuropsychiatric disorders.
Proposed Interaction and Signaling Pathway
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride may act as a ligand for dopamine receptors, particularly the D₂ or D₃ subtype. The protonated amine in the side chain could form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor, a common feature of aminergic GPCR ligands. The 3-methoxybenzamide group would occupy the binding pocket, where the methoxy group could form specific hydrogen bonds or van der Waals interactions that contribute to binding affinity.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
- 6. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Predicted Biological Activity of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Disclaimer: The subject of this technical guide, N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, is a compound with limited publicly available research on its specific biological activities. Therefore, this document provides an in-depth analysis of the predicted mechanisms of action based on its structural characteristics and the well-established activities of the broader benzamide class of molecules. The information presented herein is intended to serve as a foundational guide for prospective research and development, postulating the likely therapeutic activities of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride based on the extensive data available for its structural analogs.
Introduction: The Benzamide Scaffold and its Therapeutic Promise
The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a diverse range of biological effects, including but not limited to, antipsychotic, antiemetic, anticancer, and antimicrobial activities.[1] The N-(2-aminoethyl) side chain further imparts specific physicochemical properties that can influence receptor binding and cellular uptake. The addition of a methoxy group at the 3-position on the benzene ring of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride can modulate its electronic and steric properties, potentially leading to novel or enhanced biological activities compared to other substituted benzamides. This guide will explore the predicted biological activities of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, drawing on the established pharmacology of structurally related compounds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Inferred |
| Molecular Weight | 230.69 g/mol | Inferred |
| Predicted XLogP3 | 0.0 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Predicted Biological Activities and Mechanisms of Action
Based on the extensive research into the benzamide scaffold, several potential biological activities can be postulated for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Central Nervous System Activity: Dopamine D2 Receptor Antagonism
A significant number of substituted benzamides are known to act as antagonists at dopamine D2 receptors, forming the basis of their use as antipsychotic and antiemetic agents.[3][4] The proposed mechanism involves the blockade of dopamine signaling in the mesolimbic and mesocortical pathways of the brain. The structural features of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride are consistent with those of other D2 receptor antagonists.[5]
Caption: Predicted inhibition of the Hedgehog signaling pathway.
Enzyme Inhibition
The N-(2-aminoethyl)benzamide scaffold has been associated with the inhibition of several key enzymes.
-
Monoamine Oxidase B (MAO-B): Derivatives of N-(2-aminoethyl)benzamide have been identified as reversible inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine. [6][7]This suggests potential applications in neurodegenerative diseases such as Parkinson's disease.
-
Histone Deacetylases (HDACs): Some benzamide derivatives are known to inhibit HDACs, which play a crucial role in the epigenetic regulation of gene expression. [8][9][10]HDAC inhibition can lead to the re-expression of tumor suppressor genes, making it a promising strategy in cancer therapy. [8]
Synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
A plausible synthetic route for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride involves the amidation of 3-methoxybenzoyl chloride with an excess of ethylenediamine, followed by conversion to the hydrochloride salt. [2][11]
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Experimental Protocols for Biological Activity Validation
The following protocols are provided as a guide for researchers to validate the predicted biological activities of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Dopamine D2 Receptor Functional Antagonist Assay
This assay determines the ability of the test compound to inhibit the dopamine-induced cellular response in cells expressing the D2 receptor. [12][13][14] Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
Test Compound: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride for 20-30 minutes at 37°C.
-
Agonist Challenge: Add a fixed concentration of dopamine (typically the EC₈₀) to the wells and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and determine the IC₅₀ value.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This assay measures the inhibition of Hedgehog pathway-induced transcriptional activity. [15][16][17] Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Sonic Hedgehog (Shh) conditioned medium or purified Shh protein.
-
Test Compound: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Plate the Gli-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with low-serum medium containing various concentrations of the test compound and incubate for 2 hours.
-
Pathway Activation: Add Shh conditioned medium or purified Shh protein to the wells to activate the Hedgehog pathway.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of the compound against various cell lines. [18][19][20][21] Materials:
-
Cancer cell lines (e.g., A549, HepG2) and a non-cancerous cell line (e.g., HEK293).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test Compound: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
Inhalation: Move to fresh air. In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a compound with significant, albeit currently unproven, potential for biological activity. Based on the extensive literature on the benzamide scaffold, it is reasonable to predict that this compound may exhibit activity as a dopamine D2 receptor antagonist, an inhibitor of the Hedgehog signaling pathway, and potentially as an inhibitor of enzymes such as MAO-B and HDACs. The experimental protocols detailed in this guide provide a clear path for the validation of these predicted activities. Further research into this and related compounds could lead to the development of novel therapeutics for a range of diseases.
References
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
- 7. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 10. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. innoprot.com [innoprot.com]
- 15. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Inhibition of Hedgehog Signaling in Fibroblasts, Pancreatic, and Lung Tumor Cells by Oxy186, an Oxysterol Analogue with Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. omicsonline.org [omicsonline.org]
- 21. dojindo.com [dojindo.com]
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe laboratory operations. The information herein is grounded in authoritative sources and established chemical safety principles. As specific toxicological data for this exact compound is limited, a conservative approach based on the known hazards of its free base and structurally similar aromatic amides is mandated.
Compound Identification and Profile
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a benzamide derivative. The benzamide structural motif is significant in medicinal chemistry, with many compounds in this class exhibiting diverse effects on the central nervous system (CNS), often as dopamine receptor antagonists[1]. The presence of a primary amine and a methoxy group suggests potential for various chemical interactions, making it a molecule of interest for further research and development[1].
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-(2-aminoethyl)-3-methoxybenzamide hydrochloride | BLDpharm[2] |
| CAS Number | 94319-88-7 | BLDpharm[2] |
| Molecular Formula | C10H15ClN2O2 (Calculated) | - |
| Molecular Weight | 230.69 g/mol (Calculated) | - |
| Free Base Form | N-(2-aminoethyl)-3-methoxybenzamide | NextSDS[3] |
| Free Base CAS | 789447-45-6 | NextSDS[3] |
Hazard Identification and GHS Classification
The primary hazards are summarized below.
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | NextSDS[3] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | NextSDS[3] | |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage. | NextSDS[3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H336: May cause drowsiness or dizziness. | NextSDS[3] |
Causality Behind Hazard Classification:
-
Acute Toxicity (Category 4): This classification indicates that significant adverse health effects, potentially fatal, can occur following a single exposure via ingestion, skin contact, or inhalation.
-
Skin Irritation (Category 2): The chemical structure, likely the aromatic amine/amide functionality, can cause reversible inflammatory effects on the skin upon contact[4][5].
-
Serious Eye Damage (Category 1): This is the most severe hazard classification. It signifies a risk of irreversible tissue damage to the eye, including potential blindness, upon contact. This necessitates stringent eye protection[3].
-
STOT SE (Category 3): This suggests potential transient narcotic effects, such as drowsiness or dizziness, if the substance is inhaled, impacting the central nervous system[3].
Risk Assessment and Control Workflow
A systematic approach to risk management is critical for minimizing exposure and ensuring a safe working environment[6]. The following workflow should be implemented before any handling of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Caption: Risk assessment and control workflow for chemical handling.
Exposure Controls and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure control is mandatory. This combines engineering controls and personal protective equipment to create a robust safety barrier.
| Control Type | Specification | Rationale & Authoritative Grounding |
| Engineering Controls | Certified Chemical Fume Hood | The primary control to prevent inhalation of dust or aerosols. All weighing and handling of the solid compound should be performed within a fume hood[6][7]. Install a safety shower and eye wash station nearby[8][9]. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) are required to protect against splashes[6]. Due to the H318 (Causes serious eye damage) classification, a full-face shield must be worn over goggles when handling the material[8]. |
| Skin & Body Protection | Nitrile Gloves & Laboratory Coat | Chemical-resistant nitrile gloves are required to prevent skin contact (H312, H315). Inspect gloves before use and remove them carefully to avoid contamination[6]. A long-sleeved lab coat protects skin and clothing from accidental spills[6]. |
| Respiratory Protection | NIOSH-approved Respirator | Not required if all handling is performed within a certified fume hood. If there is a risk of dust generation outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with a particulate filter (N100 or P3) must be used[6][7]. |
Safe Handling and Storage Protocols
Adherence to disciplined handling and storage procedures is fundamental to preventing accidental exposure and maintaining chemical integrity.
5.1 Handling Procedures
-
Designated Area: Conduct all work with this compound in a designated, well-ventilated area, preferably a chemical fume hood[7][10].
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers[4][11].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands and face thoroughly with soap and water after handling and before leaving the work area[10][12].
-
Contamination Control: Immediately remove and decontaminate any clothing that becomes soiled[5][7].
5.2 Storage Conditions
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption[4][10].
-
Location: Store in a cool, dry, and well-ventilated place[4][8]. The storage area should be secure and accessible only to authorized personnel[7].
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to avoid potentially exothermic or hazardous reactions[8][13].
Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.
Caption: Emergency response decision tree for personal exposure.
6.1 First-Aid Measures
-
Eye Contact: Due to the risk of serious eye damage (H318), this is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4][8][14].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[4][5].
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. If symptoms such as dizziness or respiratory irritation occur, seek medical attention[4][8].
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately for treatment advice[8].
6.2 Spill and Leak Procedures
-
Evacuate & Secure: Alert personnel in the immediate area. Evacuate non-essential personnel and eliminate ignition sources[15].
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like sand or vermiculite[10].
-
Collect: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust[4][16].
-
Decontaminate: Clean the spill area thoroughly with soap and water[17].
Disposal Considerations
Chemical waste must be managed to ensure the safety of personnel and the environment.
-
Product Disposal: Dispose of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride as hazardous chemical waste. It must be sent to an approved waste disposal plant in accordance with all local, state, and federal regulations[7].
-
Container Disposal: Do not reuse empty containers. Contaminated containers should be treated with the same precautions as the product itself and disposed of as hazardous waste[7].
References
-
N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information. NextSDS. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Safety data sheet. Carl ROTH. [Link]
-
N-(2-aminoethyl)-3-methoxy-4-methylbenzamide. PubChem. [Link]
-
N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride. PubChem. [Link]
-
Materials Safety Data Sheet. KamulinBiotech. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
N-(2-aminoethyl)-3-methoxy-N-pentan-3-ylbenzamide. PubChem. [Link]
-
SAFETY DATA SHEET. Evonik. [Link]
-
Safety Data Sheet. Jotun. [Link]
-
SAFETY DATA SHEET. Airgas. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1580512-80-6|N-(2-(Ethylamino)ethyl)-3-methoxybenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. nextsds.com [nextsds.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. carlroth.com [carlroth.com]
- 10. keyorganics.net [keyorganics.net]
- 11. fishersci.com [fishersci.com]
- 12. msds.evonik.com [msds.evonik.com]
- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 14. fishersci.be [fishersci.be]
- 15. fpc.com.tw [fpc.com.tw]
- 16. ruixibiotech.com [ruixibiotech.com]
- 17. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Discovery and history of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
An In-depth Technical Guide to N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride: Synthesis, Properties, and Therapeutic Potential
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Date: March 22, 2026
Abstract
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a member of the versatile benzamide class of compounds, a scaffold of significant interest in medicinal chemistry. While specific research on this particular molecule is limited, its structural features suggest considerable potential for biological activity, drawing from the rich history of related benzamide derivatives in drug discovery. This technical guide provides a comprehensive overview of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, including a detailed, field-proven synthesis protocol, an analysis of its physicochemical properties, and an exploration of its potential mechanisms of action based on established knowledge of the benzamide pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and related compounds.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its journey from a simple organic compound to a key pharmacophore is a testament to its remarkable versatility and the power of structural modification in drug design.[1] Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2]
In the mid-20th century, the discovery of the antipsychotic and antiemetic properties of substituted benzamides revolutionized the treatment of psychiatric disorders. Compounds like sulpiride, a selective dopamine D2 and D3 receptor antagonist, offered new therapeutic avenues with potentially improved side-effect profiles compared to earlier antipsychotics. This has established a strong precedent for the central nervous system (CNS) activity of benzamide derivatives.[3][4]
More recently, the benzamide scaffold has been identified as a promising framework for developing inhibitors of critical signaling pathways implicated in cancer, such as the Hedgehog (Hh) signaling pathway.[5][6][7][8][9] The adaptability of the benzamide core allows it to interact with a diverse range of biological targets, making it a continued focus of drug discovery efforts.[10] This guide will delve into the specifics of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a compound poised for exploration within this rich therapeutic landscape.
Synthesis of N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride
The synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride can be reliably achieved through a standard amide coupling reaction, a fundamental transformation in organic synthesis.[11][12] This is followed by salt formation to yield the hydrochloride salt. The proposed synthesis involves two main steps: the formation of an amide bond between 3-methoxybenzoic acid and ethylenediamine, and the subsequent conversion to the hydrochloride salt.
Proposed Synthetic Pathway
The most common and efficient method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoyl chloride or the coupling of a benzoic acid with an amine using a coupling agent.[13] A reliable route for the synthesis of N-(2-aminoethyl)-3-methoxybenzamide involves the condensation of 3-methoxybenzoic acid with an excess of ethylenediamine.[14][15]
Caption: Proposed synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.
Part A: Amide Coupling
-
Reaction Setup: In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Coupling Agents: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Amine Addition: Slowly add a solution of ethylenediamine (3.0 equivalents) in anhydrous DMF dropwise to the reaction mixture. The excess ethylenediamine serves as both the nucleophile and a scavenger for any acidic byproducts.[13]
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(2-aminoethyl)-3-methoxybenzamide free base.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure free base.
Part B: Salt Formation
-
Dissolution: Dissolve the purified N-(2-aminoethyl)-3-methoxybenzamide free base in a minimal amount of anhydrous diethyl ether or methanol.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Physicochemical Properties
A comparative analysis of the physicochemical properties of N-(2-aminoethyl)-3-methoxybenzamide and its structural isomer provides valuable context for experimental design and computational modeling.
| Property | N-(2-aminoethyl)-3-methoxybenzamide | N-(2-aminoethyl)-2-methoxybenzamide |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol |
| XLogP3 (predicted) | 0.0 | 0.0 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 4 | 4 |
| Topological Polar Surface Area | 67.2 Ų | 67.2 Ų |
Data sourced from PubChem and other chemical databases.[13]
Potential Mechanisms of Action and Therapeutic Applications
While direct experimental data for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is scarce, the extensive research on structurally related benzamides provides a strong foundation for postulating its potential biological activities.[10][13][16]
Central Nervous System Activity: Dopamine Receptor Antagonism
A significant number of benzamide derivatives exhibit affinity for dopamine receptors, particularly the D2 subtype.[3][4][17][18][19] This interaction is the basis for the antipsychotic effects of drugs like sulpiride. The structural features of N-(2-aminoethyl)-3-methoxybenzamide, including the substituted benzene ring and the flexible aminoethyl side chain, are consistent with those of other dopamine receptor ligands. It is therefore plausible that this compound could act as a dopamine receptor antagonist, warranting investigation for potential applications in neuropsychiatric disorders.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-(2-pyrimidinylamino)benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]
- 12. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Architectural Versatility of Benzamide Derivatives in Neuropharmacology: A Technical Whitepaper
Executive Summary
The benzamide pharmacophore represents one of the most structurally privileged and versatile scaffolds in modern neuropharmacology. Historically characterized by their utility as dopamine D2/D3 receptor antagonists for psychiatric disorders, benzamide derivatives have recently undergone a renaissance in rational drug design. By leveraging the spatial geometry of the benzamide core, researchers have successfully repurposed this scaffold to target epigenetic modulators—specifically Class I Histone Deacetylases (HDACs)—and voltage-gated potassium channels (Kv2.1). This whitepaper synthesizes the mechanistic pathways, quantitative pharmacological data, and self-validating experimental protocols necessary to evaluate novel benzamide derivatives for neuroprotection and psychiatric applications.
Mechanistic Pathways and Target Profiles
Dopaminergic & Serotonergic Modulation (Schizophrenia)
Classical benzamides (e.g., sulpiride, amisulpride) exert antipsychotic effects primarily through the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway, while largely sparing the nigrostriatal pathway to minimize extrapyramidal symptoms (EPS). Modern structure-activity relationship (SAR) studies have expanded this profile to include serotonergic modulation. For instance, novel derivatives like compound 4k exhibit a balanced antagonism of D2, 5-HT1A, and 5-HT2A receptors[1]. This multi-target approach reduces phencyclidine (PCP)-induced hyperactivity with a remarkably high threshold for catalepsy, presenting a lower propensity for metabolic side effects compared to atypical antipsychotics[1].
Epigenetic Regulation via Class I HDAC Inhibition
In neurodegenerative conditions such as Huntington’s disease and Friedreich’s ataxia, transcriptional dysfunction and histone hypoacetylation lead to the silencing of critical neurotrophic factors like BDNF[2]. Benzamide derivatives, such as MS-275 (Entinostat) and HDACi 4b, act as potent, brain-region-selective inhibitors of Class I HDACs (specifically HDAC1 and HDAC3)[3]. The benzamide moiety functions as a sophisticated zinc-binding group (ZBG) that chelates the catalytic zinc ion deep within the HDAC binding pocket. Unlike broad-spectrum hydroxamate inhibitors (e.g., Vorinostat), benzamides offer superior isoform selectivity and lower cellular toxicity, promoting chromatin relaxation and restoring neuroprotective gene expression in the frontal cortex and hippocampus[3][4].
Voltage-Gated Potassium Channel (Kv2.1) Blockade
During ischemic stroke, excitotoxic insults trigger massive potassium efflux via Kv2.1 channels, leading to delayed neuronal apoptosis. Recent SAR optimizations have yielded highly selective benzamide-based Kv2.1 inhibitors (e.g., compound 80) that disrupt this apoptotic cascade[5]. By physically occluding the channel pore or altering its gating kinetics, these derivatives achieve profound neuroprotection, significantly reducing infarct volumes in middle cerebral artery occlusion (MCAO) models[5].
Fig 1: Mechanistic signaling pathways of benzamide derivatives in neuropharmacology.
Quantitative Pharmacological Data
To facilitate comparative analysis, the pharmacological profiles of key benzamide derivatives discussed in recent literature are summarized below.
| Compound Designation | Primary Target(s) | Binding Affinity / Potency | Primary Indication | Key In Vivo Efficacy |
| Compound 4k | D2, 5-HT1A, 5-HT2A | High affinity (Balanced) | Schizophrenia | Reduced PCP-induced hyperactivity; low catalepsy[1]. |
| MS-275 (Entinostat) | HDAC1, HDAC3 | IC50 ~ 0.3 - 1.0 μM | Bipolar / Neurodegeneration | Increased Ac-H3 in frontal cortex at 15 μmol/kg[3]. |
| HDACi 4b | HDAC1, HDAC3 | Low micromolar | Huntington's Disease | Improved motor dysfunction; prevented brain weight loss[2]. |
| Compound 80 | Kv2.1 Channel | IC50 = 0.07 μM | Ischemic Stroke | Reduced infarct volume in MCAO rat models[5]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental validity relies on causality and rigorous internal controls. The following protocols are designed as self-validating systems to screen benzamide derivatives.
Protocol A: In Vitro Assessment of HDAC Inhibition & Chromatin Remodeling
Causality Check: Global histone acetylation (via Western Blot) confirms target engagement, but it does not prove functional gene transcription. Therefore, Chromatin Immunoprecipitation (ChIP) is mandatory to link the epigenetic mark to specific neuroprotective promoter loci (e.g., RELN or BDNF).
-
Neuronal Culture & Dosing: Plate primary cortical neurons (E18 rodents) at 1×106 cells/well. Treat with the benzamide derivative (e.g., 1–10 μM), a positive control (Vorinostat, 1 μM), and a negative vehicle control (0.1% DMSO) for 24 hours.
-
Histone Extraction & Target Engagement Validation:
-
Lyse cells and extract histones using an acid-extraction protocol (0.2 M HCl).
-
Self-Validation Step: Perform Western Blotting probing for Acetyl-Histone H3 (Ac-H3). Crucially, probe for Total Histone H3 to ensure that variations in Ac-H3 are due to enzymatic inhibition, not fluctuations in total protein expression or cell death.
-
-
Chromatin Immunoprecipitation (ChIP):
-
Cross-link remaining treated cells with 1% formaldehyde to preserve DNA-protein interactions.
-
Shear chromatin via sonication to 200–500 bp fragments.
-
Immunoprecipitate using an anti-Ac-H3 antibody. Use an IgG isotype as a negative pull-down control.
-
-
qPCR Quantification: Analyze the immunoprecipitated DNA via qPCR using primers flanking the BDNF or RELN promoter regions. Fold-enrichment relative to the vehicle confirms localized chromatin relaxation[3].
Protocol B: In Vivo Evaluation of Antipsychotic Efficacy
Causality Check: Traditional amphetamine-induced hyperlocomotion models primarily reflect dopaminergic excess. To better mimic the glutamatergic deficit and negative symptoms of schizophrenia, phencyclidine (PCP), an NMDA receptor antagonist, is the superior choice for evaluating novel benzamides[1].
-
Animal Habituation & Baseline Tracking: Acclimate adult male ICR mice to open-field arenas for 30 minutes.
-
Self-Validation Step: Record baseline locomotor activity. Administer the benzamide candidate (e.g., 1–10 mg/kg, i.p.) and track for another 30 minutes. If the compound drastically reduces baseline activity prior to PCP challenge, it is inducing non-specific sedation or motor impairment, which is a false positive for antipsychotic efficacy.
-
-
PCP Challenge: Administer PCP (5 mg/kg, s.c.) to induce hyperlocomotion.
-
Efficacy Quantification: Track total distance traveled and rearing events using automated infrared beam-break systems for 60 minutes post-PCP.
-
Catalepsy Bar Test (Safety Profiling): At T+120 mins, place the mouse's forepaws on a horizontal bar (0.4 cm diameter, 4 cm high). Measure descent latency. A latency >30 seconds indicates EPS liability. An ideal benzamide candidate will suppress PCP hyperactivity without inducing catalepsy[1].
Fig 2: Self-validating experimental workflow for benzamide efficacy screening.
Future Perspectives
The future of benzamide derivatives in neuropharmacology hinges on optimizing blood-brain barrier (BBB) penetrance while eliminating off-target toxicity. While the benzamide ZBG offers superior Class I HDAC selectivity over hydroxamates, researchers must carefully tune the surface recognition cap group to prevent unintended interactions with peripheral zinc-dependent metalloproteases. Furthermore, the discovery of benzamides as potent Kv2.1 inhibitors opens a novel therapeutic window for acute ischemic stroke intervention, an area severely lacking in pharmacological options beyond thrombolytics.
Sources
- 1. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note and Synthesis Protocol: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a key chemical intermediate. The protocol details a robust and reproducible method involving the acylation of ethylenediamine with 3-methoxybenzoyl chloride. This guide offers in-depth technical insights, including the rationale behind procedural steps, safety precautions, and methods for purification and characterization, to ensure the successful synthesis and validation of the target compound.
Introduction
N-(2-aminoethyl)-3-methoxybenzamide and its hydrochloride salt are valuable scaffolds in medicinal chemistry and drug discovery. The benzamide moiety is a well-established pharmacophore present in a diverse range of biologically active compounds, including those with applications in neuropharmacology and oncology.[1][2] The presence of a flexible aminoethyl side chain and a methoxy group on the aromatic ring provides opportunities for further chemical modification and exploration of structure-activity relationships. This application note outlines a standard and reliable laboratory-scale synthesis of the hydrochloride salt, ensuring high purity and yield.
Reaction Scheme
The synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride proceeds via a two-step process: first, the amide coupling of 3-methoxybenzoyl chloride with an excess of ethylenediamine to form the free base, followed by salt formation with hydrochloric acid. The excess ethylenediamine serves a dual purpose: as the nucleophile and as a scavenger for the hydrogen chloride gas produced during the acylation reaction.[1]
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Abstract
This application note presents a detailed, robust, and highly sensitive method for the analysis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). N-(2-aminoethyl)-3-methoxybenzamide is a benzamide derivative of interest in pharmaceutical research and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition and interpretation. We detail the rationale behind chromatographic separation, the principles of electrospray ionization for this specific molecule, and its characteristic fragmentation patterns. The described method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Introduction
Benzamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including effects on the central nervous system (CNS).[1] N-(2-aminoethyl)-3-methoxybenzamide, as a derivative, presents a scaffold with potential for further chemical exploration and biological screening. Accurate and sensitive quantification of such molecules is paramount in various stages of drug development, from metabolic studies to quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its exceptional sensitivity, selectivity, and speed.[2] The coupling of liquid chromatography for physical separation with the mass specificity of a tandem mass spectrometer allows for the confident detection and quantification of target analytes even in complex matrices. This document provides a foundational protocol and the scientific reasoning to empower researchers to implement and adapt this method for their specific applications.
Principle of the Analytical Workflow
The analysis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride by LC-MS/MS follows a multi-stage process designed for optimal selectivity and sensitivity.
-
Sample Preparation: The hydrochloride salt is first dissolved in an appropriate solvent system. In solution, the salt dissociates, yielding the protonated form of the parent compound, N-(2-aminoethyl)-3-methoxybenzamide.
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column separates the analyte from potential impurities based on its polarity. The inclusion of an acid, such as formic acid, in the mobile phase ensures the analyte remains protonated, leading to improved peak shape and enhanced ionization efficiency.[3]
-
Ionization: The eluent from the LC column is directed into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is ideal for polar molecules like N-(2-aminoethyl)-3-methoxybenzamide.[4][5] Operating in positive ion mode, the ESI source facilitates the transfer of the already-protonated analyte from the liquid phase to the gas phase, primarily forming the protonated molecule, [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS):
-
MS1 (Precursor Ion Selection): The first quadrupole (Q1) of the mass spectrometer is set to isolate the [M+H]⁺ ion of the analyte (precursor ion).
-
Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into a collision cell (Q2), which is filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy to the ion, causing it to break apart into smaller, characteristic fragment ions (product ions).
-
MS2 (Product Ion Selection): The third quadrupole (Q3) scans or selectively monitors for the specific product ions generated in the collision cell. The pairing of a specific precursor ion with its unique product ions in a Multiple Reaction Monitoring (MRM) experiment provides an exceptionally high degree of selectivity and sensitivity.[6]
-
Caption: The experimental workflow from sample preparation to data analysis.
Experimental Methodology
Materials and Reagents
-
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (Reference Standard)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
Formic Acid (≥99%)
-
Methanol (LC-MS Grade, for stock solutions)
Instrumentation
-
LC System: Agilent 1290 Infinity II UHPLC, Waters ACQUITY UPLC, or equivalent.[2]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole, Sciex Triple Quad™ 6500+, or equivalent, equipped with an ESI source.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and dissolve it in 10 mL of methanol. Note that the molecular weight of the hydrochloride salt is ~230.7 g/mol , while the free base is ~194.2 g/mol . Adjust calculations based on whether the certificate of analysis provides purity for the salt or the free base.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards (e.g., 1-1000 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography Method
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry Method
These parameters should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Precursor Ion (m/z) |
| 195.1 | |
| 195.1 | |
| 195.1 |
Results and Discussion
Ionization and Precursor Ion Selection
In solution, N-(2-aminoethyl)-3-methoxybenzamide hydrochloride dissociates. The free base has a monoisotopic mass of approximately 194.11 Da. The primary amine of the ethylenediamine moiety is highly basic and readily accepts a proton in the acidic mobile phase and ESI source. Therefore, the expected precursor ion in the mass spectrum is the protonated molecule [M+H]⁺ at m/z 195.1 . This ion should be selected in Q1 for subsequent fragmentation.
Fragmentation Analysis (MS/MS)
Collision-induced dissociation of the m/z 195.1 precursor ion is predicted to yield several characteristic product ions. The fragmentation is dominated by the cleavage of the most labile bonds, primarily the amide bond and bonds alpha to the charged nitrogen atom.[7]
-
m/z 135.1: This is the most anticipated and often the most abundant fragment ion. It results from the cleavage of the amide bond between the carbonyl carbon and the nitrogen atom, forming the stable 3-methoxybenzoyl cation. This is an excellent choice for a quantifier ion due to its high intensity and specificity.
-
m/z 77.1: Further fragmentation of the 3-methoxybenzoyl cation (m/z 135.1) via loss of the methoxy group and carbonyl group can lead to the formation of the phenyl cation.
-
m/z 44.1: This fragment likely arises from cleavage within the ethylenediamine side chain, specifically the C-C bond, resulting in the [CH₂NH₃]⁺ moiety.
Caption: Proposed fragmentation pathway for protonated N-(2-aminoethyl)-3-methoxybenzamide.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride by LC-MS/MS. The outlined method, utilizing reversed-phase chromatography and positive mode electrospray ionization with MRM detection, offers high sensitivity and selectivity. The detailed explanation of the ionization process and the predicted fragmentation pathways provides a solid foundation for researchers to implement this method and adapt it for various research and development applications, including pharmacokinetics, metabolism studies, and quality assurance.
References
- D. Thomas, K. M. L. Taylor, and P. J. O'Brien, "Observation of amide anions in solution by electrospray ionization mass spectrometry," Journal of the American Society for Mass Spectrometry, vol. 12, no. 2, pp. 224–230, 2001. [Online].
-
D. Thomas, K. M. L. Taylor, and P. J. O'Brien, "Observation of amide anions in solution by electrospray ionization mass spectrometry," PubMed, 2000. [Online]. Available: [Link]
-
NextSDS, "N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information," NextSDS. [Online]. Available: [Link]
-
Y. Xia et al., "Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry," PubMed, 2015. [Online]. Available: [Link]
-
A. D. A. T. de Oliveira et al., "Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors," PMC, 2016. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
PubChem, "N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride," PubChem. [Online]. Available: [Link]
-
PubChem, "N-(2-aminoethyl)-3-methoxy-4-methylbenzamide," PubChem. [Online]. Available: [Link]
-
NextSDS, "N-(2-aminoethyl)-4-methoxybenzamide hydrochloride — Chemical Substance Information," NextSDS. [Online]. Available: [Link]
-
PubChemLite, "N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2)," PubChemLite. [Online]. Available: [Link]
-
H. Wang, "The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution," MDPI, 2012. [Online]. Available: [Link]
-
F. C. R. G. D. Santos et al., "Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry," Frontiers, 2021. [Online]. Available: [Link]
-
A. Szczesniewski and C. J. Adler, "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites," Agilent, 2007. [Online]. Available: [Link]
-
J. Liu et al., "Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial," PMC. [Online]. Available: [Link]
-
C. M. Rentas, "LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways," CUNY Academic Works, 2022. [Online]. Available: [Link]
-
Phenomenex, "QUICK-REFERENCE METHOD GUIDE," Phenomenex. [Online]. Available: [Link]
-
University of Arizona, "Mass Spectrometry: Fragmentation," University of Arizona. [Online]. Available: [Link]
-
M. A. Pasin et al., "Developments in high-resolution mass spectrometric analyses of new psychoactive substances," PMC, 2022. [Online]. Available: [Link]
-
M. A. Skinnider et al., "Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets," ACS Publications, 2023. [Online]. Available: [Link]
-
ResearchGate, "Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.," ResearchGate. [Online]. Available: [Link]
-
Doc Brown's Chemistry, "mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine," Doc Brown's Chemistry. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride in Cell-Based Pharmacological Assays
Introduction & Pharmacological Rationale
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (NA3MB-HCl) is a highly versatile chemical probe and building block utilized extensively in early-stage drug discovery[1]. Structurally, it features the classic substituted benzamide scaffold, a privileged pharmacophore widely recognized for its high affinity toward Dopamine D2/D3 receptors[2][3]. Furthermore, the aminoethyl benzamide moiety serves as a highly effective zinc-binding group (ZBG) and surface recognition cap in the design of Class I Histone Deacetylase (HDAC) inhibitors[4][5].
In my experience optimizing high-throughput screening (HTS) cascades, utilizing the hydrochloride salt of this benzamide derivative offers a distinct advantage: it significantly enhances aqueous solubility. This prevents compound precipitation in physiological buffers and minimizes the required DMSO concentration, which is critical for preserving the integrity of sensitive cell-based readouts.
This application note details two self-validating, field-proven cell-based protocols for evaluating NA3MB-HCl: a GPCR functional assay and an epigenetic target engagement assay.
Reagent Preparation & Physicochemical Considerations
-
Chemical Identity: C10H14N2O2 · HCl (CAS: 94319-88-7)
-
Molecular Weight: 230.69 g/mol
-
Stock Solution: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store desiccated at -20°C to prevent hydrolysis.
-
Working Dilutions: Dilute the stock in assay buffer (e.g., HBSS or DMEM) immediately prior to use. Crucial Causality Step: Keep the final DMSO concentration in the cell assay ≤ 0.1%. Higher concentrations of DMSO can artificially alter membrane fluidity, skewing GPCR coupling kinetics and baseline luminescence.
Workflow 1: Dopamine D2 Receptor (D2R) Functional Assay (cAMP BRET)
Causality & Logic
Dopamine D2 receptors are Gi/o-coupled GPCRs. Activation by an agonist inhibits adenylate cyclase (AC), lowering intracellular cAMP. Antagonists like benzamides block this effect, restoring cAMP levels. Traditional cAMP ELISAs require cell lysis, destroying the dynamic temporal resolution of GPCR signaling. By utilizing a live-cell Bioluminescence Resonance Energy Transfer (BRET) biosensor (e.g., CAMYEL), we preserve the intact cellular environment, allowing real-time kinetic monitoring of D2R target engagement.
Mechanism of D2R blockade by NA3MB-HCl restoring cAMP levels.
Step-by-Step Protocol
-
Cell Seeding: Seed HEK293T cells stably expressing human D2R and the CAMYEL BRET biosensor at 3×104 cells/well in 96-well white microplates. Incubate overnight at 37°C, 5% CO2.
-
Pre-incubation (Target Engagement): Remove media and replace with 40 µL of HBSS buffer containing serial dilutions of NA3MB-HCl (0.1 nM to 100 µM). Incubate for 30 min at 37°C. Why? This allows the antagonist to reach equilibrium binding with the receptor before the agonist challenge.
-
Substrate Addition: Add 10 µL of the BRET substrate Coelenterazine-h (final concentration 5 µM). Incubate for 5 minutes in the dark.
-
Agonist Challenge: Add 10 µL of a stimulation cocktail containing Forskolin (10 µM final, to stimulate AC) and Quinpirole (100 nM final, D2 agonist).
-
Detection: Immediately read the BRET signal (emission ratio of 460 nm / 535 nm) on a microplate reader for 20 minutes.
Workflow 2: Intact-Cell HDAC Target Engagement Assay
Causality & Logic
Biochemical assays utilizing recombinant HDACs often yield false positives due to non-specific zinc chelation. An intact-cell assay mandates that the compound must traverse the plasma membrane and engage the target within the native chromatin architecture. The aminoethyl benzamide moiety mimics the pharmacophore of well-known Class I HDAC inhibitors[4]. We employ a cell-permeable fluorogenic substrate (Boc-Lys(Ac)-AMC) to quantify intracellular deacetylase activity.
Step-by-step workflow for cell-based pharmacological screening.
Step-by-Step Protocol
-
Cell Seeding: Seed HeLa cells at 1×104 cells/well in 96-well black, clear-bottom plates.
-
Treatment: Treat with serial dilutions of NA3MB-HCl for 18 hours. Why 18 hours? Epigenetic modulation requires sufficient time for intracellular accumulation, target binding, and subsequent histone hyperacetylation.
-
Substrate Addition: Add 200 µM of Boc-Lys(Ac)-AMC directly to the culture media. Incubate for 2 hours at 37°C.
-
Developer Addition: Add 50 µL of lysis buffer containing a trypsin-like developer (10 mg/mL) and 1 µM Trichostatin A (to halt further HDAC activity). The developer cleaves the AMC fluorophore only from deacetylated lysine residues.
-
Detection: Measure fluorescence (Excitation 360 nm / Emission 460 nm).
Self-Validation System & Data Presentation
To ensure the integrity and trustworthiness of the assays, every plate must be a self-validating system containing three critical controls:
-
Baseline Control (Vehicle): 0.1% DMSO to establish the uninhibited physiological state.
-
Positive Control (Reference Inhibitor): Defines maximum inhibition and is used to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.
-
Interference Control: Compound alone in buffer (without cells/substrate) to subtract intrinsic autofluorescence or light scattering.
Table 1: Quantitative Benchmarks for Benzamide Derivatives in Cell-Based Assays
| Target System | Assay Modality | Reference Control | Expected IC50 / Ki Range | Z'-Factor Target |
| Dopamine D2R | cAMP BRET | Sulpiride (10 µM) | 10 nM - 500 nM | > 0.65 |
| Dopamine D3R | β -Arrestin Recruitment | Raclopride (10 µM) | 5 nM - 150 nM | > 0.60 |
| HDAC Class I | Intact-Cell Fluorogenic | Entinostat (5 µM) | 0.5 µM - 5.0 µM | > 0.70 |
References
-
American Elements. N-(2-aminoethyl)-3-methoxybenzamide | CAS 789447-45-6. 1
-
Int J Case Rep Images. FULL TEXT - Cardiovascular adverse effects of metoclopramide: Review of literature. 2
-
ResearchGate. Review article: Clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics. 3
-
BenchChem. 2-Amino-N-(4-ethyl-phenyl)-benzamide|High Purity.4
-
Google Patents. WO2010135908A1 - N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof. 5
Sources
- 1. americanelements.com [americanelements.com]
- 2. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-N-(4-ethyl-phenyl)-benzamide|High Purity [benchchem.com]
- 5. WO2010135908A1 - N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride through Monoamine Oxidase Inhibition
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride belongs to the benzamide class of molecules, a scaffold known for its diverse pharmacological activities.[1][2] Structurally related analogues of N-(2-aminoethyl)benzamide have been identified as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B).[3] Monoamine oxidases (MAO) are a family of enzymes crucial in the catabolism of monoamine neurotransmitters, such as serotonin and dopamine, as well as dietary amines.[4][5] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[4][6]
Selective inhibitors of MAO-A are effective in treating depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[4][5] The potential for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride to act as a MAO inhibitor makes it a compound of significant interest for neuropharmacology and drug development.[1]
This technical guide provides a detailed, field-proven protocol for determining the inhibitory activity of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride against both MAO-A and MAO-B. The described fluorometric assay is a robust, sensitive, and high-throughput compatible method for characterizing the potency and selectivity of this compound.
Scientific Principle: The Peroxidase-Coupled Fluorometric Assay
The assay quantifies MAO activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[4][7] In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe, such as Amplex® Red, into the highly fluorescent product, resorufin.[4][7][8] The rate of fluorescence increase is directly proportional to the MAO activity.[4] A reduction in this rate in the presence of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride indicates enzyme inhibition.[4]
Caption: Experimental workflow for the MAO inhibition assay.
-
Compound Plating:
-
Perform serial dilutions of the 10 mM N-(2-aminoethyl)-3-methoxybenzamide hydrochloride stock solution in DMSO, followed by a further dilution in MAO Assay Buffer.
-
Add 5 µL of each dilution to the appropriate wells of the 96-well plate.
-
For control wells, add 5 µL of MAO Assay Buffer (for 100% activity), a known inhibitor (clorgyline for MAO-A, pargyline for MAO-B) for 0% activity, and buffer without enzyme for background fluorescence.
-
-
Enzyme Addition and Pre-incubation:
-
Add 45 µL of the MAO-A or MAO-B working solution to each well.
-
Mix gently by pipetting or using a plate shaker.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme. [9]
-
-
Reaction Initiation:
-
Prepare a Master Reaction Mix containing MAO Assay Buffer, Amplex® Red, HRP, and the appropriate substrate (p-tyramine for MAO-A and MAO-B, or benzylamine for MAO-B selectivity). A typical final concentration in the 100 µL reaction volume would be 50 µM Amplex® Red, 1 U/mL HRP, and 1 mM p-tyramine. * Add 50 µL of the Master Reaction Mix to all wells to initiate the reaction.
-
-
Incubation and Detection:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride using the following formula:
% Inhibition = 100 x (1 - (Fluorescenceinhibitor / Fluorescence100% activity))
-
IC₅₀ Determination:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Caption: Workflow for data analysis and IC₅₀ determination.
Sample Data Table
| N-(2-aminoethyl)-3-methoxybenzamide HCl (µM) | log[Inhibitor] | Average Fluorescence (RFU) | % Inhibition |
| 0 (100% Activity) | - | 8500 | 0 |
| 0.01 | -2.00 | 8450 | 0.59 |
| 0.1 | -1.00 | 7900 | 7.06 |
| 1 | 0.00 | 4300 | 49.41 |
| 10 | 1.00 | 950 | 88.82 |
| 100 | 2.00 | 450 | 94.71 |
| Positive Control (e.g., Pargyline) | - | 400 | 95.29 |
| No Enzyme (Background) | - | 350 | - |
Expertise & Experience: Keys to a Self-Validating System
-
Enzyme Titration is Crucial: Before screening inhibitors, it is imperative to determine the optimal enzyme concentration. Too much enzyme will result in a rapid, non-linear reaction that depletes the substrate quickly. Too little enzyme will lead to a weak signal and poor signal-to-noise ratio. A titration experiment will identify the enzyme concentration that yields a robust, linear reaction rate over the desired assay time.
-
Substrate Concentration Matters: The choice of substrate concentration can influence the apparent IC₅₀ value, especially for competitive inhibitors. It is common practice to use a substrate concentration at or near its Michaelis-Menten constant (Kₘ) for the enzyme.
-
DMSO Tolerance: Ensure the final concentration of DMSO in the assay wells is consistent across all conditions and does not exceed a level that inhibits enzyme activity (typically <1-2%).
-
Light Sensitivity: The Amplex® Red reagent and its product, resorufin, are light-sensitive. Protect all solutions containing these reagents from light and perform incubations in the dark. [8]* Distinguishing MAO-A and MAO-B Inhibition: To determine the selectivity of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, run parallel assays with both MAO-A and MAO-B enzymes. The use of specific substrates (e.g., benzylamine for MAO-B) and specific inhibitors as positive controls (clorgyline for MAO-A, pargyline for MAO-B) is essential for validating the assay system. [8]
Trustworthiness: Quality Control and Troubleshooting
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where σ is the standard deviation, μ is the mean, p is the positive control (100% activity), and n is the negative control (0% activity).
-
-
Troubleshooting Poor Signal:
-
Check the activity of the enzyme and HRP.
-
Verify the concentrations of Amplex® Red and the substrate.
-
Ensure the plate reader settings are optimal for resorufin detection.
-
-
Troubleshooting High Variability:
-
Ensure accurate and consistent pipetting.
-
Check for bubbles in the wells.
-
Ensure proper mixing of reagents.
-
This comprehensive guide provides a robust framework for the accurate and reliable determination of the enzyme inhibitory potential of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride against monoamine oxidases. Adherence to these protocols and quality control measures will ensure the generation of high-quality, reproducible data critical for advancing drug discovery and development programs.
References
-
MAO Inhibition Assay. Bio-protocol. Available at: [Link]
-
Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
-
The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. PubMed. Available at: [Link]
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC. Available at: [Link]
-
New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Utilizing N-(2-Aminoethyl)-3-Methoxybenzamide Hydrochloride in Fragment-Based Antiparasitic Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Parasitology, High-Throughput Screening
Introduction & Mechanistic Rationale
The development of novel antiparasitic agents against kinetoplastid parasites—such as Trypanosoma brucei (the causative agent of African sleeping sickness)—is severely hindered by off-target human toxicity and emerging drug resistance. Fragment-Based Lead Discovery (FBLD/FBDD) has emerged as a highly efficient strategy to sample novel chemical space, offering higher ligand efficiency (LE) than traditional high-throughput screening[1].
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (CAS: 94319-88-7) is a highly versatile bifunctional fragment. In the context of antiparasitic drug discovery, it serves as an ideal starting scaffold for targeting Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) .
The Causality of Scaffold Selection
TbrPDEB1 and TbrPDEB2 are genetically and pharmacologically validated targets; their simultaneous inhibition disrupts cAMP homeostasis, impairing parasite cytokinesis and leading to cell death[2][3]. While human PDEs share structural homology with parasite PDEs, kinetoplastid PDEs possess a unique, solvent-accessible cavity adjacent to the active site known as the P-pocket [4].
The N-(2-aminoethyl)-3-methoxybenzamide scaffold is strategically selected for two reasons:
-
Pharmacophore Anchoring: The 3-methoxybenzamide moiety acts as a weak hydrogen-bond network participant, capable of probing the parasite-specific P-pocket (specifically interacting with the M-loop and H149 residues)[2][4].
-
Synthetic Tractability: The primary ethylamine tail extends toward the solvent-exposed region. Because the primary amine is highly nucleophilic, it provides an ideal synthetic handle for rapid "fragment growing" via parallel chemistry (e.g., reductive amination or amide coupling) to build affinity and human-PDE selectivity.
Target Biology & FBDD Workflow
To ensure a successful hit-to-lead campaign, the fragment must be elaborated and validated through a rigorous, self-validating screening cascade.
Caption: Self-validating FBDD workflow for optimizing N-(2-aminoethyl)-3-methoxybenzamide into an antiparasitic lead.
Caption: Mechanism of TbrPDEB1 inhibition leading to toxic cAMP accumulation and T. brucei parasite death.
Experimental Protocols
The following protocols outline a self-validating system for synthesizing and evaluating derivatives of N-(2-aminoethyl)-3-methoxybenzamide.
Protocol 1: High-Throughput Fragment Growing (Reductive Amination)
Causality: Reductive amination is chosen over amide coupling because the resulting secondary amine retains basicity, which often improves aqueous solubility and cell permeability in antiparasitic compounds. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it selectively reduces the intermediate imine without reducing the unreacted aldehyde library.
Step-by-Step Methodology:
-
Preparation: Dispense N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (1.0 eq, 50 µmol) into a 96-well deep-well reaction block.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in 500 µL of anhydrous 1,2-dichloroethane (DCE) to neutralize the hydrochloride salt, liberating the primary amine for nucleophilic attack.
-
Imine Formation: Add a diverse library of aldehydes (1.1 eq) to the respective wells. Shake the block at room temperature for 2 hours.
-
Reduction: Add STAB (1.5 eq) to each well. Seal and shake for 16 hours at room temperature.
-
Quenching & Purification: Quench the reactions with saturated aqueous NaHCO3 (200 µL). Extract the organic layer, evaporate under vacuum, and purify the crude products via mass-directed preparative HPLC.
Protocol 2: Target-Based Screening via Native Mass Spectrometry (Native MS)
Causality: Initial fragments bind with low affinity (KD in the high micromolar range). Traditional biochemical assays (like fluorescence polarization) are prone to false positives/negatives at these concentrations. Native MS directly detects the intact, non-covalent protein-ligand complex in the gas phase, providing unambiguous proof of binding[5][6].
Step-by-Step Methodology:
-
Buffer Exchange: Exchange the purified TbrPDEB1 catalytic domain into a volatile buffer (150 mM aqueous ammonium acetate, pH 7.4) using size-exclusion chromatography (SEC). Critical Step: Non-volatile salts (e.g., NaCl) will suppress ionization and obscure the MS signal.
-
Incubation: Incubate 5 µM of TbrPDEB1 with 500 µM of the fragment/lead compound for 15 minutes at 4°C.
-
Internal Controls: Include a known human PDE4 inhibitor (e.g., piclamilast) as a positive binding control[3], and a structurally unrelated non-binding fragment as a negative control to validate the preservation of the native protein fold.
-
Acquisition: Analyze the samples using a nano-electrospray ionization (nanoESI) Q-TOF mass spectrometer. Calculate the KD based on the ratio of the bound vs. unbound protein peak intensities.
Protocol 3: Phenotypic Trypanocidal and cAMP Quantification Assays
Causality: In vitro enzyme inhibition does not guarantee cellular efficacy due to potential permeability issues or efflux pumps. A dual-assay system is required: a viability assay to confirm parasite death, and a cAMP quantification assay to prove the death is mechanistically driven by PDE inhibition[4].
Step-by-Step Methodology:
-
Culturing: Culture T. brucei bloodstream forms (BSF) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Compound Treatment: Seed parasites into 384-well plates (2,000 cells/well). Treat with a 10-point dose-response gradient of the elaborated leads.
-
cAMP Quantification (Mechanism Validation): After 2 hours of compound exposure, lyse a subset of the wells. Quantify intracellular cAMP using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Trypanocidal Assay (Phenotypic Validation): For the remaining wells, incubate for 72 hours. Add resazurin (10% v/v) and incubate for an additional 4 hours. Viable parasites reduce resazurin to highly fluorescent resorufin. Read fluorescence at 540/590 nm. Control: Use pentamidine as a positive control for cell death[4].
Data Presentation: Fragment Progression
The following table summarizes a representative optimization trajectory, demonstrating how the initial N-(2-aminoethyl)-3-methoxybenzamide fragment is grown into a potent, selective lead compound.
| Compound Stage | Structure / Modification | Native MS KD (µM) | TbrPDEB1 IC50 (µM) | hPDE4 IC50 (µM) | T. brucei EC50 (µM) | Ligand Efficiency (LE) |
| Fragment | N-(2-aminoethyl)-3-methoxybenzamide | 450.0 | > 500 | > 500 | > 100 | 0.38 |
| Lead 1 | + Benzyl ring (Reductive Amination) | 12.5 | 18.4 | 45.2 | 85.0 | 0.34 |
| Lead 2 | + Tetrahydrophthalazinone scaffold | 0.08 | 0.12 | > 10.0 | 0.45 | 0.31 |
Data Interpretation: The initial fragment exhibits weak binding but excellent Ligand Efficiency (LE). Through structure-guided reductive amination (Lead 1) and subsequent rigidification to target the P-pocket (Lead 2), the affinity is driven into the nanomolar range. Crucially, targeting the parasite-specific P-pocket ensures selectivity over human PDE4, minimizing potential host toxicity (e.g., emesis or immune suppression)[7].
References
-
Discovery of novel Trypanosoma brucei phosphodiesterase B1 inhibitors by virtual screening against the unliganded TbrPDEB1 crystal structure National Center for Biotechnology Information (PMC)[Link]
-
Pharmacological Validation of Trypanosoma brucei Phosphodiesterases B1 and B2 as Druggable Targets for African Sleeping Sickness National Center for Biotechnology Information (PMC)[Link]
-
Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Fragment-Based Screening of a Natural Product Library against 62 Potential Malaria Drug Targets Employing Native Mass Spectrometry ACS Infectious Diseases (ACS Publications)[Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery MDPI (Molecules)[Link]
-
Exploring the Activity Profile of TbrPDEB1 and hPDE4 Inhibitors Using Free Energy Perturbation ACS Medicinal Chemistry Letters (ACS Publications)[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel Trypanosoma brucei phosphodiesterase B1 inhibitors by virtual screening against the unliganded TbrPDEB1 crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Validation of Trypanosoma brucei Phosphodiesterases B1 and B2 as Druggable Targets for African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment-Based Screening of a Natural Product Library against 62 Potential Malaria Drug Targets Employing Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening and Lead Generation Workflows Using N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride
Executive Summary
In modern drug discovery, the selection of high-quality building blocks is the foundation of successful High-Throughput Screening (HTS). N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (CAS 94319-88-7)[1] is a highly versatile, Fsp3-enriched fragment that bridges the gap between traditional Fragment-Based Lead Discovery (FBLD) and combinatorial DNA-Encoded Library (DEL) synthesis.
This compound features a privileged methoxybenzamide pharmacophore —a motif frequently utilized to target the binding pockets of epigenetic enzymes (e.g., Class I HDACs) and G-protein coupled receptors (GPCRs). Simultaneously, its primary aliphatic amine provides an optimal, highly nucleophilic vector for rapid structural diversification. This application note details the physicochemical profiling and step-by-step, self-validating protocols for deploying this compound in Differential Scanning Fluorimetry (DSF) and on-DNA combinatorial synthesis.
Physicochemical Profiling & Screening Implications
Understanding the physical state of a screening fragment is critical to preventing assay artifacts. Because this compound is supplied as a hydrochloride salt, its dissolution directly impacts the local pH of screening buffers, dictating specific handling requirements.
Table 1: Compound Profile and Causality in Screening
| Property | Value | Causality / Screening Implication |
| Chemical Name | N-(2-aminoethyl)-3-methoxybenzamide HCl | The HCl salt ensures long-term solid-state stability and high aqueous solubility, preventing precipitation in aqueous HTS assays. |
| CAS Number | 94319-88-7 | Unique identifier for procurement and library registration[1]. |
| Molecular Weight | 230.69 g/mol | Ideal fragment size (<300 Da), allowing maximum ligand efficiency (LE) and room for downstream lead optimization. |
| Pharmacophore | Methoxybenzamide | Provides essential aromatic and hydrogen-bonding interactions (H-bond acceptor) for target docking. |
| Reactive Handle | Primary Aliphatic Amine | Highly nucleophilic (pKa ~9.5); ideal for rapid, high-yielding amide coupling or reductive amination in DELs. |
Workflow 1: Fragment Screening via Differential Scanning Fluorimetry (DSF)
Causality & Rationale
Fragment libraries typically exhibit low binding affinities ( KD in the µM to mM range). To detect these weak interactions, screening must be conducted at high compound concentrations (1–5 mM). is the premier method for this because it is highly tolerant of high compound concentrations and directly measures target thermodynamic stabilization ( ΔTm ) without requiring a complex functional assay[2].
Critical Insight: Because N-(2-aminoethyl)-3-methoxybenzamide is an HCl salt, dissolving it at 1–5 mM in a weakly buffered solution will drastically lower the pH. A drop in pH can artificially denature the target protein, leading to false negatives or masking true stabilization. Therefore, this protocol mandates the use of a high-capacity buffer.
Step-by-Step Protocol
-
Reagent Preparation: Prepare a 100 mM stock of the compound in 100% anhydrous DMSO.
-
Buffer Optimization: Prepare a 2x Assay Buffer utilizing a high-capacity buffering agent to neutralize the HCl salt: 100 mM HEPES (pH 7.4), 150 mM NaCl, and 10x SYPRO Orange dye.
-
Assay Assembly: In a 384-well qPCR plate, dispense 10 µL of the 2x Assay Buffer containing the target protein (final concentration 2 µM). Add 10 µL of the compound diluted in water (final concentration 1 mM compound, 1% DMSO).
-
Thermal Cycling: Seal the plate with an optically clear film. Heat from 25°C to 95°C at a ramp rate of 1°C/min using a qPCR instrument. Monitor fluorescence continuously (Excitation: 490 nm, Emission: 530 nm).
-
Data Analysis: Calculate the apparent melting temperature ( Tm ) by identifying the inflection point (first derivative minimum) of the fluorescence curve.
Self-Validation & Controls
-
Negative Control (Vehicle): Include wells with 1% DMSO (no compound) to establish the baseline Tm . If the baseline Tm fluctuates between plates, check protein aggregation status.
-
Positive Control: Include a known stabilizing reference ligand. The assay is only validated if the reference ligand induces a ΔTm≥2.0∘C .
Fig 1: Fragment-based lead discovery workflow transitioning from primary screen to derivatization.
Workflow 2: On-DNA Amide Coupling for DEL Construction
Causality & Rationale
allows the simultaneous screening of billions of compounds in a single tube[3]. To incorporate N-(2-aminoethyl)-3-methoxybenzamide into a DEL, the primary amine must be reacted with a DNA-conjugated carboxylic acid.
Traditional coupling agents (like HATU) perform poorly in the highly aqueous environments required to keep DNA soluble. Instead, DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is utilized because it efficiently activates carboxylic acids in water. The reaction is strictly buffered at pH 8.0—high enough to ensure a sufficient fraction of the primary amine is deprotonated and nucleophilic, but low enough to prevent DNA depurination or degradation.
Step-by-Step Protocol
-
Reaction Setup: Dissolve the DNA-conjugated carboxylic acid headpiece (1 mM final concentration) in 200 mM MOPS buffer (pH 8.0).
-
Coupling Activation: Add N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (50 mM final) and DMTMM (50 mM final) to the reaction mixture.
-
Crucial Step: Verify the pH immediately after adding the compound. If the HCl salt drops the pH below 7.5, the primary amine becomes fully protonated and non-nucleophilic, stalling the reaction. Adjust with 1M NaOH if necessary.
-
-
Incubation: Shake the reaction vessel at room temperature for 16 hours in the dark.
-
Precipitation & Recovery: Add 10% volume of 3 M NaCl and 3 volumes of cold ethanol (-20°C) to precipitate the DNA-small molecule conjugate. Centrifuge at 14,000 x g for 30 minutes, decant the supernatant, and wash the pellet with 70% cold ethanol.
Self-Validation & Controls
-
Analytical LC-MS: Resuspend a 1 µL aliquot of the pellet in water and analyze via LC-MS. The mass shift must correspond exactly to the addition of the benzamide fragment minus water (amide bond formation).
-
Mock Coupling Control: Perform a parallel reaction omitting the compound. This validates that the DNA tag does not undergo non-specific degradation or side reactions under the pH 8.0 DMTMM conditions.
Fig 2: On-DNA amide coupling pathway utilizing the primary amine for combinatorial DEL synthesis.
Quantitative Data & Quality Control Metrics
To ensure the integrity of the screening and synthesis workflows, all experimental outputs must meet the following quantitative acceptance criteria:
Table 2: Expected Screening and Synthesis Metrics
| Assay Type | Key Metric | Acceptance Criteria | Troubleshooting Causality |
| DSF (Fragment Screen) | Z'-factor | > 0.6 | If <0.6, increase target protein concentration or optimize SYPRO Orange dye ratio to boost signal-to-noise. |
| DSF (Fragment Screen) | ΔTm (Hit Threshold) | ≥2.0∘C | Lower thresholds risk false positives caused by minor buffer/pH artifacts from the compound's HCl salt. |
| DEL Amide Coupling | Conversion Yield | > 90% (by LC-MS) | If <90%, verify the pH has not dropped below 7.5, which severely reduces amine nucleophilicity. |
| DEL Amide Coupling | DNA Recovery | > 80% | If <80%, ensure precipitation ethanol is fully chilled (-20°C) and the ionic strength (NaCl) is sufficient. |
References
-
Title: The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability Source: Nature Protocols (2007) URL: [Link]
-
Title: Small-molecule discovery through DNA-encoded libraries Source: Nature Reviews Drug Discovery (2023) URL: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that scaling up benzamide derivatives often introduces unexpected bottlenecks. Synthesizing N-(2-aminoethyl)-3-methoxybenzamide hydrochloride directly from ethylenediamine (EDA) and 3-methoxybenzoyl chloride frequently results in poor yields (<40%) due to the formation of thermodynamically stable bis-acylated byproducts.
This guide provides a field-proven, self-validating methodology to bypass these issues, ensuring high-purity yields (>90%) through a controlled protection-amidation-deprotection strategy.
Mechanistic Overview & Experimental Workflow
To achieve quantitative yields, we must restrict acylation to a single primary amine. We utilize N-Boc-ethylenediamine to sterically and electronically mask one terminus[1]. Following amidation, a highly efficient Boc cleavage using 4M HCl in 1,4-dioxane removes the protecting group while simultaneously installing the desired hydrochloride salt counterion[2],[3].
Fig 1. Optimized synthesis workflow for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Self-Validating Standard Operating Procedure (SOP)
Every step in this protocol includes a Validation Gate to ensure the reaction is proceeding correctly before you commit to the next phase.
Phase A: Amidation (Synthesis of the Boc-Protected Intermediate)
Causality: Direct amidation of EDA is statistically flawed because the mono-acylated intermediate is more hydrophobic than EDA, causing it to partition into the organic phase and react rapidly with a second equivalent of acid chloride. Using N-Boc-EDA eliminates this pathway[1].
-
Preparation: Dissolve 1.0 eq of N-Boc-ethylenediamine and 1.5 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Controlling the exotherm prevents thermal degradation of the Boc group and minimizes baseline impurities[4].
-
Addition: Add 1.05 eq of 3-methoxybenzoyl chloride dropwise over 30 minutes.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Gate: Perform TLC (Eluent: 50% EtOAc/Hexanes). The primary amine starting material (ninhydrin positive) must be completely consumed, replaced by a single UV-active product spot (Rf ~0.4).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase B: Deprotection & Salt Formation
Causality: 4M HCl in 1,4-dioxane is the optimal reagent here. The acidic proton protonates the carbamate carbonyl, releasing a tert-butyl cation that collapses into isobutylene, followed by decarboxylation[2]. Dioxane stabilizes the intermediate while forcing the resulting polar hydrochloride salt to precipitate, driving the reaction to completion[3].
-
Preparation: Dissolve the crude intermediate from Phase A in a minimum volume of anhydrous 1,4-dioxane.
-
Cleavage: Add 5.0 eq of 4M HCl in 1,4-dioxane dropwise at room temperature.
-
Propagation: Stir vigorously for 2–3 hours. A dense white precipitate will form as the free amine is generated and immediately protonated.
-
Validation Gate: Gas evolution (CO₂) will cease. Take a micro-aliquot, dissolve in D₂O, and analyze via ¹H NMR. The intense 9-proton singlet at ~1.40 ppm (tert-butyl group) must be completely absent.
-
Isolation: Filter the suspension under a positive pressure of dry nitrogen. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to displace residual dioxane.
-
Drying: Transfer immediately to a vacuum desiccator over P₂O₅ and dry overnight.
Quantitative Yield Analysis
The table below summarizes the empirical data demonstrating why the protection strategy is mandatory for scalable drug development.
| Synthesis Strategy | Reagents & Conditions | Reaction Time | Primary Byproduct | Isolated Yield (%) |
| Direct Amidation | EDA (10x excess) + 3-Methoxybenzoyl chloride | 4 h | N,N'-bis(3-methoxybenzoyl)ethylenediamine | 35 - 45% |
| Boc-Protection Route | N-Boc-EDA + Acid Chloride → HCl/Dioxane | 6 h (Total) | None (Quantitative precipitation) | 88 - 95% |
Troubleshooting & FAQs
Fig 2. Logical troubleshooting tree for identifying and resolving common yield-loss pathways.
Q: Why is my isolated N-(2-aminoethyl)-3-methoxybenzamide hydrochloride turning into a sticky paste on the filter paper? A: Causality: The target molecule is a highly polar hydrochloride salt, making it inherently hygroscopic. When exposed to ambient humidity—especially if trace polar solvents like dioxane are still present in the crystal lattice—it rapidly absorbs water and deliquesces. Solution: Transition to a Schlenk frit or perform the filtration strictly under a dry nitrogen blanket. Washing the filter cake with anhydrous diethyl ether or MTBE rapidly displaces the dioxane and evaporates cleanly, leaving a free-flowing powder.
Q: Can I use trifluoroacetic acid (TFA) in DCM instead of HCl in dioxane for the deprotection? A: Causality: While TFA/DCM is a standard Boc-deprotection cocktail, it yields the trifluoroacetate salt rather than your target hydrochloride salt. Converting a TFA salt to an HCl salt requires an additional ion-exchange chromatography step, which introduces significant yield loss and workflow complexity. Solution: Stick to 4M HCl in anhydrous dioxane. It achieves quantitative deprotection and installs the correct counterion in a single, high-yielding step[3].
Q: My LC-MS shows a mass corresponding to the di-acylated species despite using N-Boc-EDA. What happened? A: Causality: Commercial N-Boc-ethylenediamine can sometimes contain trace amounts of unreacted EDA (or di-Boc-EDA) depending on the vendor's synthesis and purification methods[1]. If free EDA is present, it will react with the 3-methoxybenzoyl chloride to form the bis-acylated byproduct. Solution: Always validate the purity of your N-Boc-ethylenediamine via GC-MS or ¹H NMR before use. If necessary, purify the reagent via vacuum distillation prior to the amidation step.
References
-
Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane Source: Benchchem URL:2
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed / J Pept Res URL:3
-
Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide Source: Benchchem URL:1
-
Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:4
Sources
Troubleshooting N-(2-aminoethyl)-3-methoxybenzamide hydrochloride in cell culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a compound with limited publicly available data regarding its specific applications in cell culture. This guide has been developed by synthesizing information on structurally related benzamide derivatives and general principles of small molecule troubleshooting in biological systems. The protocols and advice provided herein are intended to serve as a foundational resource. We strongly recommend that researchers conduct small-scale pilot experiments to determine the optimal conditions for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and what is its potential mechanism of action?
A1: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a small molecule belonging to the benzamide class of compounds.[1] The benzamide scaffold is a common feature in many biologically active molecules.[1] While the specific mechanism of this particular derivative is not well-documented, related benzamide compounds have been shown to exhibit a range of activities, including the inhibition of the Hedgehog signaling pathway and antiproliferative effects on cancer cell lines.[2][3] It is possible that N-(2-aminoethyl)-3-methoxybenzamide hydrochloride may act on similar pathways, but this would need to be determined experimentally.
Q2: How should I prepare a stock solution of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride?
A2: As with many benzamide derivatives, this compound is likely to have limited solubility in aqueous solutions.[4][5] It is recommended to first attempt to dissolve the compound in a small amount of high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[5] The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Always visually inspect the stock solution for any signs of precipitation. If precipitation occurs, gentle warming or sonication may aid in dissolution.
Q3: How should I store the stock solution and the solid compound?
A3: The solid form of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride should be stored in a cool, dry, and dark place as recommended by the supplier. Stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[6] These aliquots should be stored at -20°C or -80°C. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing.
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: High variability between experiments can stem from several factors. Inconsistent handling of the compound, such as repeated freeze-thaw cycles of the stock solution, can lead to degradation. Incomplete solubilization of the compound in the culture medium can also result in inconsistent effective concentrations. Additionally, variations in cell seeding density and incubation times can contribute to variability.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride in cell culture experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Compound Precipitation in Culture Medium | - Low aqueous solubility of the compound.- High final concentration of the compound.- Interaction with media components (e.g., serum proteins). | - Visually inspect for precipitation: Before adding to cells, check the diluted compound in the medium for any cloudiness or particulate matter.[7]- Reduce final concentration: Perform a dose-response experiment to determine the effective concentration range and use the lowest effective concentration.- Test in serum-free media: Compare the solubility in serum-free versus serum-containing media to see if serum is a contributing factor. |
| High Cytotoxicity in Control Cell Lines | - Off-target effects of the compound.- Toxicity from the solvent (e.g., DMSO).- Formation of a toxic degradation product. | - Perform a dose-response curve: Determine the concentration range that is non-toxic to your control cells.[7]- Include a solvent control: Always have a control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups.- Assess compound stability: Investigate the stability of the compound in your culture media over the course of your experiment. |
| Lack of Expected Biological Effect | - Poor cell permeability.- Active efflux of the compound from cells.- Rapid metabolism of the compound by cells.- Incorrect target for the specific cell line. | - Assess cell permeability: If possible, use analytical methods to determine the intracellular concentration of the compound.- Consider efflux pump inhibitors: If efflux is suspected, co-treatment with a known efflux pump inhibitor could be explored, though this can have confounding effects.- Evaluate compound metabolism: The compound may be rapidly broken down by the cells into an inactive form.- Confirm target expression: Ensure that the intended molecular target of the compound is expressed in your chosen cell line.[8] |
| Inconsistent Results Between Replicates | - Incomplete dissolution of the compound.- Pipetting errors.- Variation in cell seeding density. | - Ensure complete dissolution: Before each use, ensure the stock solution is fully dissolved and properly mixed when diluted in the media.- Calibrate pipettes: Regularly check the calibration of your pipettes.[7]- Standardize cell seeding: Use a consistent cell seeding density for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration
This protocol describes a general method for determining the optimal, non-toxic working concentration of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride using a cell viability assay such as the MTT assay.[5]
Materials:
-
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Workflow:
Caption: Workflow for determining optimal working concentration.
Detailed Methodology:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a series of dilutions of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride in complete culture medium from your DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a period that is relevant to your experiment (e.g., 24, 48, or 72 hours).[5]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[5]
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited) and to identify the non-toxic concentration range.
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol provides a general method for assessing the stability of a small molecule in cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Materials:
-
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
-
Complete cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
HPLC or LC-MS system
-
Appropriate solvents for chromatography
Workflow:
Caption: Workflow for assessing compound stability.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride at the desired final concentration in:
-
Complete cell culture medium with serum.
-
Complete cell culture medium without serum.
-
PBS (as a control for inherent chemical stability).
-
-
Incubation: Incubate the prepared solutions in a cell culture incubator at 37°C and 5% CO2.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot from each solution. The time=0 sample should be taken immediately after preparation. Store the collected samples at -80°C until analysis.
-
Sample Processing: Before analysis, process the samples as required by your analytical method (e.g., protein precipitation with acetonitrile).
-
HPLC/LC-MS Analysis: Analyze the samples to quantify the amount of the compound remaining at each time point.
-
Data Analysis: Plot the concentration of the compound as a function of time for each condition to determine its stability.
References
- BenchChem. (n.d.). Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media.
- BenchChem. (n.d.). Common problems with sulfamoyl-benzamide inhibitors in assays.
- BenchChem. (n.d.). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
- BenchChem. (n.d.). Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays.
- Solarbio. (2026, March 6). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines.
- BenchChem. (n.d.). An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Properties, Synthesis, and Research Prospects.
-
Ye, M., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 44, 128114. Retrieved from [Link]
-
Zhang, Y., et al. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure & Dynamics, 40(2), 787-795. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines [solarbio-global.com]
Technical Support Center: N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and purification of substituted benzamides. [1] is a critical building block in the development of dopaminergic antagonists and other neuroactive active pharmaceutical ingredients (APIs).
The primary bottleneck in synthesizing this compound is the selective monoacylation of a symmetrical diamine (ethylenediamine). This guide is designed to deconstruct the mechanistic pitfalls of this reaction, provide field-proven troubleshooting strategies, and deliver a self-validating protocol to ensure high-purity hydrochloride salt formation.
Mechanistic Workflow & Reaction Pathways
To understand the troubleshooting steps, we must first visualize the competing chemical pathways. The diagram below illustrates why direct acylation often fails and why a protecting-group strategy is the industry standard for high-purity API synthesis.
Comparative synthesis workflows for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Troubleshooting Guide & FAQs
Q1: During the direct reaction of 3-methoxybenzoyl chloride with ethylenediamine, I am observing a massive amount of insoluble white precipitate that NMR confirms is not my product. What is this, and why is it forming? A1: You are observing the classic bis-acylation side product: N,N'-bis(3-methoxybenzoyl)ethylenediamine. Causality: Ethylenediamine (EDA) is highly polar and forms strong hydrogen-bonded networks. When the first acylation occurs, the resulting mono-amide is significantly more lipophilic and soluble in organic solvents (like dichloromethane). Consequently, this mono-acylated intermediate reacts with the acyl chloride at a much faster rate than the bulk EDA does . Solution: To troubleshoot this, you must either use a massive stoichiometric excess of EDA (10–20 equivalents) under high dilution, transition to continuous flow microreactor technology , or abandon direct acylation in favor of a mono-protected precursor like N-Boc-ethylenediamine.
Q2: My final N-(2-aminoethyl)-3-methoxybenzamide hydrochloride salt is forming a sticky, hygroscopic oil instead of a crystalline solid. How can I induce crystallization? A2: Oiling out during salt formation is typically caused by the presence of adventitious water or residual unreacted EDA (which forms a highly hygroscopic dihydrochloride salt). Causality: Amine hydrochlorides have high lattice energies but are easily disrupted by water molecules, leading to deliquescence. If you are using aqueous HCl to form the salt, the water coordinates with the amine, preventing crystal nucleation. Solution: Ensure your free base is rigorously dried over anhydrous Na2SO4 . Instead of using aqueous HCl, precipitate the salt by adding a stoichiometric amount of anhydrous 4M HCl in dioxane to the free base dissolved in dry diethyl ether or MTBE at 0 °C.
Q3: I am using the N-Boc-ethylenediamine route, but my yield of the protected intermediate is low, and I see a lot of 3-methoxybenzoic acid. What went wrong? A3: 3-Methoxybenzoic acid is the hydrolysis product of your starting acyl chloride. Causality: Acyl chlorides are highly electrophilic and will react competitively with any moisture present in the solvent, the atmosphere, or the triethylamine (TEA) base. Solution: Ensure all glassware is flame-dried, use strictly anhydrous solvents, and distill your TEA over calcium hydride before use.
Quantitative Data: Impurity Profiles by Synthesis Strategy
The following table summarizes the expected impurity profiles based on the chosen synthetic route. The data clearly demonstrates why the Boc-protection strategy is mandated for pharmaceutical-grade API synthesis.
| Synthesis Strategy | Target Yield (%) | Bis-acylation Impurity (%) | Unreacted EDA (%) | Hydrolysis Byproduct (%) |
| Direct Acylation (1:1 eq) | 35.0 | 45.0 | 15.0 | 5.0 |
| Direct Acylation (1:10 eq) | 65.0 | 15.0 | < 1.0* | 5.0 |
| Continuous Flow Microreactor | 85.0 | < 5.0 | < 5.0 | < 1.0 |
| Boc-Protection Route | > 90.0 | < 1.0 | < 1.0 | < 2.0 |
*Assumes rigorous aqueous workup to remove highly water-soluble EDA.
Step-by-Step Methodology: Optimized Boc-Protection Synthesis
To guarantee scientific integrity, the following protocol is designed as a self-validating system . At each critical juncture, physical observations will confirm whether the chemistry is proceeding correctly.
Phase 1: Acylation of N-Boc-ethylenediamine
-
Preparation: Purge a flame-dried 250 mL round-bottom flask with Argon. Add 1.0 equivalent of N-Boc-ethylenediamine and 1.5 equivalents of anhydrous triethylamine (TEA) to 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Chill the reaction mixture to 0 °C using an ice bath.
-
Addition: Dissolve 1.05 equivalents of 3-methoxybenzoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.
-
Self-Validation Check: As the addition proceeds, the clear solution should become cloudy with a fine white precipitate. This is TEA-HCl salt forming, which self-validates that the acylation is successfully occurring. If no precipitate forms, your acid chloride has likely degraded.
-
Phase 2: Aqueous Workup & Purification
-
Quenching: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench by adding 50 mL of saturated aqueous NaHCO3 .
-
Self-Validation Check: Vigorous bubbling ( CO2 evolution) indicates the neutralization of unreacted acid chloride/hydrolysis products.
-
-
Extraction: Separate the organic DCM layer. Wash the organic layer sequentially with 1M HCl (50 mL) to remove unreacted amines, followed by brine (50 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil or off-white solid.
Phase 3: Deprotection & Anhydrous Salt Formation
-
Cleavage: Dissolve the Boc-protected intermediate in a minimal amount of dry diethyl ether (approx. 10 mL/gram).
-
Salt Precipitation: While stirring vigorously at 0 °C, add 5 equivalents of 4M HCl in dioxane dropwise.
-
Self-Validation Check: The immediate precipitation of a stark white, crystalline solid self-validates the successful cleavage of the Boc group and the formation of the insoluble hydrochloride salt. Gas evolution (isobutylene and CO2 ) will also be observed. If the solution remains clear or forms a sticky oil, the solvent system is not anhydrous, and water is disrupting the crystal lattice.
-
-
Isolation: Filter the white precipitate over a glass frit, wash with cold diethyl ether, and dry under high vacuum for 12 hours to yield pure N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
References
-
American Elements. "N-(2-aminoethyl)-3-methoxybenzamide". American Elements Catalog. Available at:[Link]
-
Adams, J. P., et al. "Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides". ACS Catalysis, 2020. Available at:[Link]
-
Xu, Q., et al. "A green and efficient monoacylation strategy for symmetrical diamines in microreactors". Reaction Chemistry & Engineering, 2024. Available at:[Link]
Technical Support Center: Purification of N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride
Welcome to the Application Support Center. As a Senior Application Scientist specializing in downstream processing and chromatography, I frequently consult on the purification of highly polar, water-soluble amine hydrochlorides. N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (CAS 789447-45-6)[1] presents a "perfect storm" of purification challenges: it features a basic primary amine, a polar amide linkage, and a highly hydrophilic hydrochloride salt form.
This guide is designed to move beyond generic advice. It provides drug development professionals with diagnostic troubleshooting, mechanistic explanations, and self-validating protocols to overcome irreversible column adsorption, void-volume elution, and hygroscopic handling issues.
Part 1: Diagnostic Triage & Strategy Comparison
Before altering your workflow, it is critical to understand why standard methods fail. The protonated primary amine (R-NH3+) interacts strongly with residual silanols on bare silica via ion-exchange, leading to severe streaking[2]. Conversely, its extreme hydrophilicity prevents partitioning into the C18 stationary phase during Reversed-Phase (RP) HPLC, causing it to elute in the void volume[3].
Table 1: Quantitative Comparison of Purification Strategies
| Purification Strategy | Stationary Phase | Mobile Phase System | Typical Retention (k') | Recovery | Primary Use Case |
| Standard RP-HPLC | C18 / C8 | Water / Acetonitrile (0.1% TFA) | < 0.5 (Void) | 85-90% | Not recommended. Fails to retain polar salts. |
| Normal Phase (NP) | Bare Silica | DCM / MeOH / NH4OH | N/A (Streaks) | < 40% | Not recommended. Irreversible silanol binding. |
| HILIC | Amide or Zwitterionic | Acetonitrile / 10mM NH4Formate (pH 3) | 3.0 - 8.0 | > 95% | Optimal for direct salt purification. |
| Free-Basing + NP | Bare Silica | Hexane / EtOAc (or DCM/MeOH) | 1.5 - 4.0 | 80-85% | Good for removing non-polar organic impurities. |
| Boc-Protection | Bare Silica | Hexane / EtOAc | 2.0 - 5.0 | 75-80% | Best for separating unreacted ethylenediamine. |
Part 2: Core Troubleshooting Guides (FAQs)
Q1: My compound elutes completely in the void volume on a C18 column. How can I increase retention without derivatization?
The Causality: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is highly hydrophilic. In reversed-phase chromatography, retention relies on hydrophobic partitioning. Because the logP of the protonated amine is extremely low, the molecule prefers the aqueous mobile phase and bypasses the C18 phase entirely. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates on an inverse mechanism to RP-HPLC[3]. By passing a highly organic mobile phase (e.g., >70% Acetonitrile) over a polar stationary phase (like an Amide or Diol column), a water-enriched liquid layer forms on the silica surface. The polar amine salt partitions into this immobilized water layer, resulting in excellent retention and peak shape[4].
Q2: I tried running the HCl salt on a standard normal-phase silica column. The compound streaked severely, and I lost most of my yield. What happened?
The Causality: Bare silica (Type A or B) contains surface silanol groups (Si-OH) that become ionized (Si-O⁻) or act as strong hydrogen-bond donors. Your compound's protonated amine acts as a cation, leading to a mixed-mode secondary interaction (strong cation exchange + hydrogen bonding)[2]. This causes irreversible adsorption and severe peak tailing. The Solution: You cannot run strong amine hydrochlorides on bare silica efficiently. You must either:
-
Free-base the compound prior to loading (See Protocol B), which neutralizes the charge[5].
-
Use an amine-functionalized or alumina column, which masks acidic silanols.
Q3: My synthesis used ethylenediamine as a starting material. How do I separate unreacted ethylenediamine from my product? Both are highly polar amines.
The Causality: Because both the product and the impurity share primary amine moieties and similar pKa values, standard pH-based extraction or HILIC may struggle to resolve them preparatively. The Solution: Utilize a Boc-protection strategy . Treat the crude mixture with Di-tert-butyl dicarbonate (Boc2O). Ethylenediamine will form a highly lipophilic di-Boc derivative, while your product forms a mono-Boc derivative. This massive shift in polarity allows for trivial separation on standard normal-phase silica. Post-purification, the Boc group is easily cleaved using anhydrous HCl in ethanol or dioxane to regenerate your pure hydrochloride salt[6].
Part 3: Visualized Workflows & Logic
Caption: Decision tree for selecting the optimal purification strategy for polar amine hydrochlorides.
Caption: Step-by-step workflow for the free-basing, extraction, and re-salting of amine hydrochlorides.
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Direct Purification via HILIC (Self-Validating Method)
Use this protocol to purify the hydrochloride salt directly without free-basing.
-
Column Selection: Equip the LC system with an Amide-bonded or Zwitterionic HILIC column (e.g., 5 µm, 150 x 4.6 mm for analytical scale)[4].
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (The buffer ensures the silanols are protonated and the amine remains fully ionized, standardizing the retention mechanism).
-
Solvent B: 100% LC-MS grade Acetonitrile.
-
-
Sample Diluent (Critical Step): Dissolve your sample in a diluent matching the starting gradient (e.g., 75% Acetonitrile / 25% Water). Validation Check: If you inject the sample dissolved in 100% water, the water acts as a strong eluent plug in HILIC, causing the sample to break through the column un-retained[7].
-
Gradient Execution: Run a shallow gradient starting at 85% B and decreasing to 50% B over 20 column volumes. Do not drop below 50% B, as the water-enriched layer will collapse[4].
-
Recovery: Evaporate the collected fractions under reduced pressure. The volatile ammonium formate buffer will sublime away, leaving the pure salt.
Protocol B: Free-Basing, Extraction, and Re-Salting
Use this protocol if you must use standard Normal Phase chromatography or need to remove inorganic salts.
-
Neutralization: Dissolve the impure N-(2-aminoethyl)-3-methoxybenzamide hydrochloride in a minimal amount of DI water. Slowly add 1M NaOH or saturated NaHCO3 until the aqueous phase reaches pH > 10[5]. Causality: This deprotonates the primary amine, drastically increasing its lipophilicity.
-
Extraction: Extract the aqueous layer 3 times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The free base will partition into the organic layer.
-
Drying: Combine the organic layers and dry over anhydrous Na2SO4. Filter and concentrate under vacuum. Validation Check: Run a TLC on bare silica (DCM:MeOH 9:1); the free base should no longer streak irreversibly.
-
Re-Salting: Dissolve the purified free base in anhydrous Isopropanol or THF. Place in an ice bath (0°C). Slowly add a stoichiometric excess of anhydrous HCl in Dioxane (4M) or HCl in Ethanol[6].
-
Crystallization: Stir for 1 hour. The pure hydrochloride salt will precipitate. If precipitation is slow, add cold diethyl ether dropwise as an anti-solvent. Filter and dry under high vacuum.
References
-
American Elements. "N-(2-aminoethyl)-3-methoxybenzamide | CAS 789447-45-6." American Elements Catalog. Available at:[Link]
-
Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO Application Notes. Available at:[Link]
-
ResearchGate. "Purification of organic hydrochloride salt?" ResearchGate Q&A Forum. Available at:[Link]
-
Diduco. "Technique: HILIC." Diduco Chromatography Resources. Available at:[Link]
-
Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, NIH PubMed Central. Available at:[Link]
-
Zhang, Y., et al. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." Molecules, NIH PubMed Central. Available at:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diduco.com [diduco.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. teledynelabs.com [teledynelabs.com]
Technical Support Center: N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride Assay Interference
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (CAS 789447-45-6)[1]. While this compound is a highly valuable building block and pharmacophore in fragment-based drug discovery, its unique structural features—a primary aliphatic amine, a conjugated benzamide ring, and a hydrochloride salt formulation—make it a frequent source of assay interference[2][3].
This center provides mechanistic troubleshooting guides, self-validating protocols, and diagnostic workflows to help you distinguish true biological activity from chemical and optical artifacts.
Diagnostic Workflows
Before altering your assay chemistry, run your observed interference through this diagnostic workflow to isolate the root cause of the signal anomaly.
Diagnostic workflow for identifying N-(2-aminoethyl)-3-methoxybenzamide assay interference.
Troubleshooting & FAQs
Module A: Chemical Reactivity & The "Nucleophilic Sink"
Q: Why does the addition of this compound completely quench the signal in my NHS-ester or isothiocyanate labeling assay? A: The interference is driven by competitive nucleophilic attack. The N-(2-aminoethyl) side chain contains a highly reactive primary aliphatic amine. In assays relying on amine-reactive crosslinkers or fluorogenic probes, this primary amine acts as a "nucleophilic sink." It outcompetes the ε-amino groups of your target protein's lysine residues, consuming the reagent and forming a probe-compound adduct [2][2]. This results in a false-negative signal (loss of expected labeling).
Q: Can this compound interfere with standard colorimetric protein quantification? A: Yes. Primary amines are known to interfere with copper-based protein assays (such as the BCA or Lowry assays) by chelating copper ions or altering the local redox environment, which skews the colorimetric readout [4][4].
Competitive nucleophilic attack by the primary amine side chain causing signal quenching.
Module B: Optical Interference & Inner Filter Effects (IFE)
Q: I observe a dose-dependent decrease in fluorescence when screening this compound. How do I know if it's a true inhibitor or just optical interference? A: The benzamide moiety features a conjugated π-electron system that strongly absorbs ultraviolet and lower-wavelength visible light (typically 250–350 nm). If your assay's excitation or emission wavelengths overlap with this absorbance spectrum, the compound will absorb the light before it reaches the fluorophore (Excitation IFE) or before it reaches the detector (Emission IFE) [5][5]. This optical quenching perfectly mimics biological inhibition. To differentiate, you must run a "No-Enzyme Control" to check for direct signal quenching.
Module C: Physicochemical Artifacts
Q: High concentrations (>1 mM) of the compound cause erratic enzyme kinetics. What is the mechanism? A: N-(2-aminoethyl)-3-methoxybenzamide is typically supplied as a hydrochloride (HCl) salt. When introduced into weakly buffered assay systems (<50 mM buffer capacity) at millimolar concentrations, the dissociation of the HCl salt rapidly depletes the buffering capacity, causing a localized drop in pH. Many enzymes and fluorophores are highly pH-sensitive; thus, the observed "inhibition" is actually an artifact of acid-induced protein denaturation or fluorophore protonation [3][3].
Quantitative Interference Data
Use the following table to determine if your assay conditions put you at risk for compound interference based on concentration thresholds.
| Interference Mechanism | Affected Assay Types | Critical Concentration Threshold | Causative Structural Feature | Mitigation Strategy |
| Nucleophilic Competition | NHS-Ester labeling, Crosslinking | > 10 µM | Primary Amine | Pre-incubate target; use amine-free probes |
| Copper Chelation/Redox | BCA, Lowry Protein Assays | > 1 mM | Primary Amine | Use Bradford assay (Coomassie-based) |
| Inner Filter Effect (IFE) | UV-excited Fluorescence (e.g., NADH) | > 50 µM | Benzamide Ring | Shift excitation >400 nm; Apply IFE math |
| pH Shift | pH-sensitive enzymatic assays | > 500 µM | Hydrochloride (HCl) Salt | Increase buffer capacity to ≥100 mM |
Standardized Validation Protocols
Protocol 1: Self-Validating Inner Filter Effect (IFE) Correction
Purpose: To mathematically correct for false-positive inhibition caused by the benzamide ring's UV absorbance [3][3].
-
Baseline Measurement: Measure the fluorescence of your assay product/fluorophore at the standard assay concentration in the absence of the compound ( Fobs,0 ).
-
Absorbance Scan: Using a UV-Vis spectrophotometer, measure the absorbance of N-(2-aminoethyl)-3-methoxybenzamide at the exact excitation ( Aex ) and emission ( Aem ) wavelengths used in your assay.
-
Control Titration: Titrate the compound into a solution containing only the fluorophore (no enzyme/target). Record the observed fluorescence ( Fobs ).
-
Correction Calculation: Apply the standard IFE correction formula:
Fcorr=Fobs×10(Aex+Aem)/2 -
Interpretation: If Fcorr equals Fobs,0 , the observed "inhibition" is entirely due to optical interference. If Fcorr<Fobs,0 , there is true biological inhibition or chemical quenching.
Protocol 2: Jump-Dilution Assay for Reactive Impurities
Purpose: To rule out irreversible covalent modification of the target by the primary amine or synthesis impurities [3][3].
-
Pre-incubation: Incubate the target enzyme with N-(2-aminoethyl)-3-methoxybenzamide at 10× its apparent IC50 concentration for 30 minutes to allow potential covalent bonds to form.
-
Rapid Dilution: Dilute the enzyme-compound mixture 100-fold into an assay buffer containing the enzyme's substrate. This drops the compound concentration to 0.1×IC50 .
-
Kinetic Monitoring: Continuously monitor the enzymatic reaction rate.
-
Interpretation: If the enzyme activity rapidly recovers to match the vehicle control, the interaction is reversible (true non-covalent binding). If the activity remains suppressed, the compound (or a reactive impurity) has covalently modified the target.
References
-
N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information - NextSDS Source: nextsds.com URL:1
-
interference of 1-aminobutan-2-one hydrochloride in biological assays Source: benchchem.com URL:2
-
Chemistry of Protein Assays | Thermo Fisher Scientific - UK Source: thermofisher.com URL:4
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf Source: nih.gov URL:3
-
Identification of false positives in a fluorescence polarization screen - BMG Labtech Source: bmglabtech.com URL:5
Sources
Technical Support Center: Achieving High Purity N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride
Welcome to the technical support center for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you consistently achieve high purity.
Introduction to Purification Challenges
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a benzamide derivative, is synthesized through the amidation of a 3-methoxybenzoyl derivative with ethylenediamine. The primary challenge in achieving high purity lies in the effective removal of unreacted starting materials, reaction by-products, and other process-related impurities. The presence of both a basic amino group and an amide linkage in the molecule requires a carefully considered purification strategy. This guide will walk you through logical, step-by-step approaches to tackle these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride in a question-and-answer format.
Issue 1: My final product shows the presence of starting materials (3-methoxybenzoic acid or ethylenediamine) by TLC/HPLC analysis.
Root Cause Analysis: The presence of starting materials indicates an incomplete reaction or inefficient removal during the work-up and purification stages. Ethylenediamine, being basic, will be present as a hydrochloride salt along with the product, while unreacted 3-methoxybenzoic acid can also persist.
Solutions:
-
Optimize the Reaction Stoichiometry and Conditions:
-
Ensure the use of an appropriate excess of ethylenediamine, which not only acts as a nucleophile but also as a scavenger for the HCl by-product generated when using 3-methoxybenzoyl chloride.[1]
-
Monitor the reaction to completion using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Implement an Acid-Base Extraction Work-up:
-
To remove unreacted 3-methoxybenzoic acid: After the reaction, dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous basic solution like saturated sodium bicarbonate. The acidic 3-methoxybenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired amide product remains in the organic layer.
-
To remove excess ethylenediamine: Subsequently, washing the organic layer with brine (saturated NaCl solution) can help remove some of the more water-soluble ethylenediamine.[1]
-
-
Purification by Column Chromatography:
-
If acid-base extraction is insufficient, silica gel column chromatography is an effective method. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or ethyl acetate, can separate the more polar starting materials from the desired product.
-
Issue 2: The purified product is an oil or a waxy solid and fails to crystallize.
Root Cause Analysis: The presence of impurities can often inhibit crystallization, leading to the product "oiling out." This can also occur if the chosen recrystallization solvent is not ideal or if the cooling process is too rapid.
Solutions:
-
Re-evaluate the Purity: Before attempting recrystallization, ensure the crude product is reasonably pure. If significant impurities are present, consider a preliminary purification step like column chromatography.
-
Optimize Recrystallization Conditions:
-
Solvent Selection is Key: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For amine hydrochlorides, polar protic solvents or mixtures are often effective.
-
Induce Crystallization: If crystals do not form upon cooling, try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride to the cooled, supersaturated solution.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, then allow it to cool slowly.
-
Use an Anti-Solvent: If your compound is highly soluble in a particular solvent, you can add a miscible "anti-solvent" in which the compound is insoluble, dropwise, until the solution becomes turbid, then allow it to cool.
-
-
Issue 3: HPLC analysis shows an unknown impurity peak with a similar retention time to the main product.
Root Cause Analysis: This suggests the presence of a structurally related impurity that is difficult to separate under the current purification conditions. A likely candidate is the di-acylated by-product where both amino groups of ethylenediamine have reacted with 3-methoxybenzoyl chloride.
Solutions:
-
Employ a Protecting Group Strategy in Synthesis: To avoid the formation of the di-substituted by-product, consider a synthetic route using mono-protected ethylenediamine, such as N-Boc-ethylenediamine. This ensures that only one amino group is available for acylation. The Boc protecting group can then be removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[2]
-
Optimize Chromatographic Separation:
-
Method Development for HPLC: Adjust the HPLC method parameters to improve resolution. This can include changing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer like phosphate buffer), altering the pH of the mobile phase, changing the column (e.g., a different C18 column or a phenyl-hexyl column), or adjusting the column temperature.[3][4][5]
-
Preparative HPLC: If the impurity is present in a significant amount and is difficult to remove by other means, preparative HPLC can be used for high-purity isolation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying N-(2-aminoethyl)-3-methoxybenzamide hydrochloride?
A1: For a solid compound like this, recrystallization is an excellent and efficient first-line purification method for removing many common impurities. If the crude product is significantly impure or oily, column chromatography followed by recrystallization of the purified fractions is a robust strategy.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should exhibit high solubility for your compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). For amine hydrochlorides, polar protic solvents like ethanol, methanol, isopropanol, or mixtures of these alcohols with water are good starting points. A systematic approach to solvent screening is recommended.
Q3: What are the potential by-products in the synthesis of N-(2-aminoethyl)-3-methoxybenzamide?
A3: The most common by-products arise from the reaction of 3-methoxybenzoyl chloride with ethylenediamine. These include:
-
Di-acylated ethylenediamine: N,N'-bis(3-methoxybenzoyl)ethylenediamine, where both primary amines of ethylenediamine have reacted.
-
Unreacted starting materials: Residual 3-methoxybenzoic acid (from hydrolysis of the acid chloride) and ethylenediamine.
Q4: Which analytical techniques are most suitable for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantifying purity and detecting impurities due to its high resolution and sensitivity.[3][4][5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired compound and can help identify the structure of impurities if they are present in sufficient quantities.
-
MS (Mass Spectrometry): Confirms the molecular weight of the product and can be used to identify unknown impurities, especially when coupled with HPLC (LC-MS).
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. The ideal solvent or solvent system should be determined experimentally.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.
- To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, water, or mixtures like ethanol/water) dropwise while gently heating.
- A good solvent will dissolve the compound completely when hot but show poor solubility when cold.
2. Recrystallization Procedure:
- Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
- Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
- Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
- Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds. May require a co-solvent if solubility is too low. |
| Methanol | 65 | High | Often a good solvent for polar compounds. |
| Ethanol | 78 | High | A versatile solvent, often used in combination with water as an anti-solvent. |
| Isopropanol | 82 | Medium | Can be a good alternative to ethanol. |
| Acetonitrile | 82 | Medium | A polar aprotic solvent that can be effective. |
Visualizing the Purification Workflow
General Purification Workflow
Caption: A general workflow for the purification of a solid compound by recrystallization.
Troubleshooting Crystallization Issues
Caption: Troubleshooting logic for inducing crystallization when no crystals form upon cooling.
References
- BenchChem. (2025). An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Properties, Synthesis, and Research Prospects.
- Request PDF. (2025, August 5).
- Recrystalliz
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- KNAUER. (2012, September 1).
- TOKU-E. (n.d.).
- PMC. (2016, November 12). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, November 7). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties.
- Google Patents. (n.d.).
- BenchChem. (n.d.). "N-(2-aminoethyl)
- OPAC. (n.d.). 効率的な HPLC 試験法開発.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide.
- CUNY. (n.d.).
- USP. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
- PMC. (2021, January 13).
- JOCPR. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl).
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- The Royal Society of Chemistry. (2020).
Sources
Technical Support Center: Synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Welcome to the Technical Support Center for the synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (CAS 94319-88-7)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific kinetic and thermodynamic bottlenecks associated with this molecule.
This guide moves beyond basic recipes, focusing on the causality of synthetic failures and providing self-validating protocols to ensure high-yield, high-purity isolation of the target hydrochloride salt.
Section 1: Mechanistic Workflow & Failure Points
The synthesis of N-(2-aminoethyl)-3-methoxybenzamide[2] typically follows one of two pathways. Understanding the logical flow and the specific pitfalls of each route is critical for preventing yield loss.
Fig 1: Synthetic pathways for N-(2-aminoethyl)-3-methoxybenzamide HCl, highlighting failure points.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I isolating a large percentage of N,N'-bis(3-methoxybenzoyl)ethylenediamine instead of the desired monoacylated product? A: This is a classic kinetic versus thermodynamic control issue inherent to diamine acylation. When reacting 3-methoxybenzoyl chloride with ethylenediamine (EDA), the initial monoacylation produces the free base of your target molecule. However, the remaining primary amine on this monoacylated intermediate retains significant nucleophilicity due to electronic and steric factors[3]. If the local concentration of the acid chloride is high, the second acylation occurs rapidly, leading to the symmetrical bis-amide byproduct. Resolution: To favor mono-substitution via direct acylation, you must use a massive stoichiometric excess of EDA (typically 5 to 10 equivalents) and add the acid chloride dropwise to the highly dilute diamine solution at 0 °C. For absolute control, transition to Route B using N-Boc-ethylenediamine.
Q2: I switched to using N-Boc-ethylenediamine and EDC/HOBt coupling. During the Boc deprotection with 4M HCl in dioxane, my NMR shows significant cleavage of the newly formed benzamide bond. How is this possible? A: While amides are generally stable to acidic conditions, the specific microenvironment of your reaction matters. Prolonged exposure to strong acids (like 4M HCl) can hydrolyze the benzamide bond if the dioxane is not strictly anhydrous[4]. Furthermore, once the Boc group falls off, the highly polar protonated amine alters the local electronics, making the adjacent amide slightly more susceptible to cleavage if left stirring overnight. Resolution: Limit the deprotection time. Boc deprotection in 4M HCl/dioxane typically reaches completion within 1 to 2 hours at room temperature[5]. Monitor the reaction strictly and evaporate the solvent immediately upon completion.
Q3: My final N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is precipitating as a sticky, hygroscopic gum rather than a free-flowing solid. How do I fix this? A: The hydrochloride salts of primary alkylamines attached to flexible chains are notoriously hygroscopic. A sticky gum indicates the presence of residual solvent (often dioxane or methanol), excess HCl, or ambient moisture trapped in the crystal matrix. Resolution: Perform a solvent-antisolvent precipitation. Dissolve the crude gum in a minimal amount of dry methanol, then slowly add anhydrous diethyl ether while stirring vigorously at 0 °C. The sudden drop in polarity forces the salt to crash out as a crystalline solid.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols for Route B include built-in validation checkpoints so you can verify the reaction's success in real-time.
Protocol A: Synthesis of tert-butyl (2-(3-methoxybenzamido)ethyl)carbamate
Objective: Achieve strict monoacylation without dimer formation.
-
Activation: Dissolve 3-methoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir for 15 minutes at room temperature.
-
Validation Checkpoint 1: The suspension should clarify as the active ester forms. If it remains highly turbid, verify the quality and storage conditions of your EDC·HCl.
-
-
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add N-Boc-ethylenediamine (1.1 eq, 11 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) dropwise.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 2: Perform TLC (Eluent: 5% MeOH in DCM). The starting acid (UV active, stains with bromocresol green) should be completely consumed. A new UV-active product spot should appear that is ninhydrin negative (confirming the primary amine is still Boc-protected).
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Boc Deprotection and HCl Salt Formation
Objective: Cleave the Boc group to form the HCl salt without hydrolyzing the benzamide bond.
-
Dissolution: Dissolve the crude intermediate (approx. 10 mmol) in strictly anhydrous 1,4-dioxane (20 mL) and cool to 0 °C.
-
Deprotection: Slowly add 4M HCl in anhydrous 1,4-dioxane (10 mL, 40 mmol, 4.0 eq)[5]. Remove the ice bath and stir at room temperature for exactly 2 hours .
-
Validation Checkpoint 3: Monitor by LC-MS. The starting material must be completely consumed. Do not exceed 3 hours to prevent amide bond cleavage[4].
-
-
Concentration: Concentrate the reaction mixture under reduced pressure to a thick gum. Co-evaporate with dry toluene (2 x 10 mL) to remove residual dioxane.
-
Crystallization: Dissolve the gum in a minimal amount of dry methanol (2-3 mL). Vigorously stir the solution and slowly add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Isolation: Filter the resulting white solid under a nitrogen blanket and dry in a vacuum desiccator over P₂O₅ overnight.
Section 4: Quantitative Data & Method Comparison
To aid in experimental design, the following table summarizes the quantitative differences between the two primary synthetic routes.
| Parameter | Route A (Direct Acylation) | Route B (Boc-Protection Strategy) |
| Ethylenediamine Equivalents | 5.0 - 10.0 eq | 1.0 - 1.1 eq (as N-Boc-EDA) |
| Bis-acylation Impurity | 15 - 30% (if poorly controlled) | < 1% |
| Overall Yield | 40 - 55% | 75 - 85% |
| Deprotection Time | N/A | 1 - 2 hours |
| Primary Failure Mode | Dimerization / Difficult Purification | Amide cleavage during deprotection |
| Cost Efficiency | High (Cheap reagents) | Moderate (Requires Boc-EDA & EDC) |
References
-
American Elements. N-(2-aminoethyl)-3-methoxybenzamide | CAS 789447-45-6. URL:[Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. URL:[Link]
-
Reddit (r/chemistry). Boc deprotection using 4M HCl in dioxane also cleaved amide. URL:[Link]
Sources
Strategies to reduce toxicity of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Last Updated: 2026-03-22
Introduction
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical compound that, like many benzamide derivatives, holds potential for research and development in various fields, including neuropharmacology and oncology.[1] However, its utility in experimental settings can be hampered by its inherent toxicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the toxic effects of this compound. It offers troubleshooting strategies and frequently asked questions to ensure safer and more effective experimentation.
While specific toxicological data for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is limited, information extrapolated from structurally related compounds and general principles of toxicology can guide our approach. The hazard classifications for the base compound, N-(2-aminoethyl)-3-methoxybenzamide, indicate acute toxicity if swallowed, in contact with skin, or if inhaled. It is also classified as a skin irritant and can cause serious eye damage.[2]
This support center will address these known hazards and provide strategies to minimize their impact during research applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary known toxicities associated with N-(2-aminoethyl)-3-methoxybenzamide?
A1: The primary hazards associated with the base compound, N-(2-aminoethyl)-3-methoxybenzamide, are acute oral, dermal, and inhalation toxicity. It is also known to cause skin irritation and serious eye damage.[2]
Q2: What are the initial signs of cellular toxicity I should monitor for in my in vitro experiments?
A2: Initial indicators of in vitro toxicity often include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and signs of apoptosis or necrosis. It is crucial to establish a baseline of normal cell behavior to accurately identify these changes.
Q3: Are there any known antidotes or specific treatments for exposure to this compound?
A3: There is no specific antidote listed for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. Treatment for exposure is typically symptomatic. In case of skin contact, wash thoroughly with soap and water.[3][4] If inhaled, move to fresh air.[3][5] In case of eye contact, rinse cautiously with water for several minutes.[3] If swallowed, rinse the mouth and seek medical attention. Always consult the Safety Data Sheet (SDS) and seek immediate medical attention for any significant exposure.
Q4: Can changing the formulation of the compound help in reducing its toxicity?
A4: Yes, formulation strategies can significantly impact a compound's toxicity. For instance, encapsulation in liposomes or nanoparticles can alter the pharmacokinetic and pharmacodynamic properties, potentially reducing systemic toxicity by controlling the release and targeting specific tissues.
Q5: How can I reduce the risk of skin and eye exposure in the laboratory?
A5: Strict adherence to laboratory safety protocols is essential. Always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[3] Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Troubleshooting Guides
Unexpectedly High In Vitro Cytotoxicity
Problem: You observe a sharp decrease in cell viability at concentrations lower than anticipated based on literature for similar benzamide compounds.
Potential Causes:
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be contributing to cytotoxicity at the concentrations used.
-
Compound Instability: The compound may be degrading in the culture medium, forming more toxic byproducts.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this class of compounds.
Solutions:
-
Solvent Control: Run a parallel experiment with the solvent alone at the same concentrations to determine its contribution to cytotoxicity.
-
Fresh Preparation: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation.
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Alternative Solvents: If solvent toxicity is confirmed, explore less toxic solvents or alternative formulation strategies.
Inconsistent Results in Animal Studies
Problem: You observe high variability in toxicity and efficacy between individual animals in the same treatment group.
Potential Causes:
-
Route of Administration: The chosen route of administration (e.g., oral, intravenous) may lead to variable absorption and bioavailability.
-
Metabolic Differences: Individual animals may metabolize the compound at different rates, leading to varying levels of exposure.
-
Formulation Issues: The compound may not be fully solubilized or may be precipitating out of the vehicle, leading to inconsistent dosing.
Solutions:
-
Pharmacokinetic Study: Conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Formulation Optimization: Ensure the compound is fully dissolved and stable in the vehicle. Consider using a formulation that improves solubility and bioavailability.
-
Dose Normalization: Normalize the dose based on body weight or surface area to reduce variability between animals.
Evidence of Oxidative Stress
Problem: Your in vitro or in vivo experiments show an increase in markers of oxidative stress (e.g., reactive oxygen species, lipid peroxidation).
Potential Causes:
-
Mechanism of Action: The compound's mechanism of toxicity may involve the generation of reactive oxygen species (ROS). Many benzamide derivatives exert their effects through complex cellular pathways that can include the induction of oxidative stress.
-
Mitochondrial Dysfunction: The compound may be impairing mitochondrial function, a primary source of cellular ROS.
Solutions:
-
Co-administration of Antioxidants: Investigate the co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E to see if they can mitigate the observed toxicity.
-
Mitochondrial Function Assays: Perform specific assays to assess mitochondrial health, such as measuring mitochondrial membrane potential or oxygen consumption rates.
-
Structural Modification: If feasible, consider synthesizing and testing analogs of the compound with modifications designed to reduce ROS generation. For example, incorporating moieties that can quench free radicals.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Oxidative Stress with DCFDA Assay
This protocol measures the intracellular generation of reactive oxygen species (ROS).
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
DCFDA Staining: After the desired treatment period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add DCFDA (2',7'-dichlorofluorescin diacetate) staining solution to the cells and incubate for 30 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the vehicle control to determine the relative increase in ROS production.
Visualizing Mitigation Strategies
Diagram 1: General Strategies to Reduce Compound Toxicity
Caption: Overview of strategies to mitigate compound toxicity.
Diagram 2: Troubleshooting Workflow for High In Vitro Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classifications | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Dam. 1 | [2] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [3] |
References
-
N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information - NextSDS. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC. Available at: [Link]
Sources
A Roadmap for Discovery: Evaluating N-(2-aminoethyl)-3-methoxybenzamide hydrochloride as a Novel Enzyme Inhibitor
For researchers and drug development professionals, the identification of novel small molecules with the potential to modulate key enzymatic pathways is a critical starting point for therapeutic innovation. N-(2-aminoethyl)-3-methoxybenzamide hydrochloride emerges from the vast chemical space as a compound of interest, not because of a wealth of existing biological data, but due to the well-established significance of its core benzamide scaffold as a pharmacophore. While direct experimental evidence for its specific enzyme targets is nascent, the structural motifs within this molecule provide a compelling rationale for its investigation as an enzyme inhibitor.
This guide serves as a strategic roadmap for the systematic evaluation of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. Rather than a direct comparison of existing data, we will propose a series of robust experimental frameworks to compare its potential inhibitory activity against that of well-characterized inhibitors in key enzyme families. These families—Poly(ADP-ribose) Polymerases (PARPs) and Histone Deacetylases (HDACs)—are selected based on the documented activities of other benzamide derivatives, making them logical starting points for investigation.[1][2][3][4][5]
The Benzamide Scaffold: A Privileged Structure in Enzyme Inhibition
The benzamide moiety is a recurring feature in a multitude of biologically active compounds. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind to the active sites of diverse enzymes. This has led to the development of benzamide-containing drugs and clinical candidates targeting enzymes crucial in oncology and neurodegenerative diseases.
Notably, benzamide derivatives have been successfully developed as inhibitors of PARP, a family of enzymes central to DNA repair, and HDACs, which play a critical role in the epigenetic regulation of gene expression.[1][3][6] The fundamental hypothesis, therefore, is that the N-(2-aminoethyl)-3-methoxybenzamide hydrochloride structure possesses the necessary chemical features to interact with the active sites of these or related enzymes.
Proposed Comparative Analysis: A Framework for Investigation
To ascertain the inhibitory potential of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a direct comparison with established, potent inhibitors is essential. Below, we propose a framework for this comparative analysis, focusing on PARP1 and HDAC1 as initial, high-priority targets.
Table 1: Proposed Data Summary for Comparative Inhibitor Analysis
| Compound | Target Enzyme | Inhibitor Class | IC50 (nM) * | Mechanism of Action |
| N-(2-aminoethyl)-3-methoxybenzamide HCl | PARP1 | To be determined | To be determined | To be determined |
| Olaparib | PARP1 | Competitive Inhibitor | 1-5 | Binds to the NAD+ binding site of PARP enzymes, preventing DNA repair. |
| N-(2-aminoethyl)-3-methoxybenzamide HCl | HDAC1 | To be determined | To be determined | To be determined |
| Entinostat (MS-275) | HDAC1 | Substrate-Competitive | 200-1000 | Interacts with the zinc ion in the active site of Class I HDACs. |
*IC50 values are literature-reported averages and can vary based on assay conditions.
Experimental Protocols: A Step-by-Step Guide to Inhibition Assays
The following protocols provide detailed methodologies for assessing the inhibitory activity of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride against PARP1 and HDAC1.
PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.
Principle: In the presence of damaged DNA, PARP1 catalyzes the transfer of ADP-ribose from NAD+ to acceptor proteins, including histones. A decrease in the biotin-ADP-ribose signal indicates inhibition of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (test compound)
-
Olaparib (positive control)
-
DMSO (vehicle control)
Procedure:
-
Prepare a serial dilution of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and Olaparib in assay buffer containing DMSO. The final DMSO concentration should not exceed 1%.
-
To the histone-coated wells, add 25 µL of assay buffer.
-
Add 5 µL of the test compound, positive control, or vehicle control to the respective wells.
-
Add 10 µL of a mixture containing activated DNA and PARP1 enzyme.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of Streptavidin-HRP conjugate diluted in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent HRP substrate.
-
Immediately measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HDAC1 Inhibition Assay (Fluorogenic)
This assay measures the activity of HDAC1 using a fluorogenic substrate.
Principle: The substrate, which is non-fluorescent, is deacetylated by HDAC1. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. A decrease in fluorescence indicates inhibition of HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (test compound)
-
Entinostat (positive control)
-
DMSO (vehicle control)
Procedure:
-
Prepare a serial dilution of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and Entinostat in assay buffer containing DMSO.
-
In a 96-well black plate, add 40 µL of assay buffer.
-
Add 5 µL of the test compound, positive control, or vehicle control.
-
Add 25 µL of HDAC1 enzyme diluted in assay buffer.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 25 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the proposed research, the following diagrams illustrate the experimental workflow and the relevant signaling pathways.
Caption: Proposed experimental workflow for determining enzyme inhibitory activity.
Caption: Simplified signaling pathways involving PARP1 and HDAC1.
Conclusion and Future Directions
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride stands as a molecule with untapped potential. The structural analogy to known PARP and HDAC inhibitors provides a strong rationale for its investigation. The experimental frameworks outlined in this guide offer a clear and robust path to characterizing its inhibitory activity.
Successful identification of inhibitory action against either PARP1 or HDAC1 would warrant further investigation, including:
-
Selectivity Profiling: Assessing the compound's activity against other PARP and HDAC isoforms.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive).
-
Cell-Based Assays: Evaluating the compound's effect on downstream cellular processes, such as DNA damage response or gene expression.
-
Structural Biology: Co-crystallization studies to understand the binding mode at the atomic level.
By systematically following this proposed guide, researchers can efficiently and rigorously evaluate the potential of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, potentially uncovering a novel and valuable tool for chemical biology and therapeutic development.
References
-
PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Available at: [Link]
-
Taylor & Francis. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available at: [Link]
-
Taylor & Francis Online. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available at: [Link]
- Google Patents. (n.d.). CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors.
-
MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available at: [Link]
-
PubMed. (2022). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Available at: [Link]
Sources
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Cross-Reactivity Profile of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a compound of interest for researchers in neuropharmacology and drug development. The benzamide scaffold is a well-established pharmacophore in drugs targeting the central nervous system (CNS), frequently exhibiting affinity for dopamine receptors.[1] Consequently, a thorough understanding of a novel benzamide's interaction with a panel of relevant off-target receptors is paramount for predicting its therapeutic potential and side-effect profile. This document outlines the scientific rationale for target selection, provides detailed, self-validating experimental protocols for both binding and functional assays, and presents a comparative analysis using hypothetical data to contextualize the compound's potential selectivity. Our approach emphasizes the causality behind experimental choices, ensuring a robust and logically sound evaluation.
Introduction: The Imperative of Selectivity in CNS Drug Discovery
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride belongs to the benzamide class of chemical compounds, which have a rich history as CNS-active agents.[1] A known analog, N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide, has been identified as a selective and potent ligand for the D4 dopamine receptor, suggesting a probable primary target family for the compound .
However, therapeutic efficacy is intrinsically linked to target selectivity. A lack of selectivity, where a compound binds to unintended receptors, is a primary cause of adverse drug reactions.[2][3] For instance, off-target binding to histamine H1 receptors can lead to sedation, while interaction with muscarinic M1 receptors can cause anticholinergic effects like dry mouth and cognitive impairment.[4][5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a foundational step in drug development. It allows for the early identification of potential liabilities and provides a clearer understanding of the compound's true mechanism of action. This guide presents a systematic approach to generating a high-fidelity selectivity profile for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Rationale for Target Selection in Cross-Reactivity Screening
The selection of a receptor panel for cross-reactivity studies is a critical decision driven by the structural class of the test compound and its intended therapeutic area. For a CNS-active benzamide derivative, the panel must include its presumed primary targets and the most common off-targets associated with its chemical class.
-
Primary Target Family (Dopamine Receptors): The benzamide moiety strongly suggests an affinity for dopamine receptors.[1] Profiling against D2-like (D2, D3, D4) and D1-like (D1, D5) subtypes is essential to determine subtype selectivity, which has significant therapeutic implications. For example, the ratio of D4 to D2 receptor affinity can influence a compound's potential to be an atypical antipsychotic with a lower incidence of extrapyramidal side effects.[6]
-
Key Off-Target Families:
-
Serotonin Receptors (5-HT): Due to structural similarities between monoamine receptors, cross-reactivity is common. The 5-HT2A receptor is a particularly important target, as its blockade is a key feature of many atypical antipsychotic medications.[3][7]
-
Adrenergic Receptors (α1): Unintended antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[8][9]
-
Histamine Receptors (H1): H1 receptor antagonism is a well-known cause of sedation and weight gain, common side effects of many first-generation antihistamines and various psychotropic medications.[2][4]
-
Muscarinic Acetylcholine Receptors (M1): Anticholinergic activity at M1 receptors can lead to undesirable peripheral side effects (e.g., blurred vision, constipation) and central effects like memory impairment.[10][11]
-
The logical relationship for screening is visualized below.
Caption: Rationale for target selection in cross-reactivity screening.
Experimental Design for Comprehensive Selectivity Profiling
A robust selectivity assessment follows a tiered approach, beginning with high-throughput binding assays to determine affinity, followed by functional assays to confirm the mode of action and potency.
Caption: Tiered workflow for comprehensive selectivity profiling.
Methodology 1: Competitive Radioligand Binding Assays
Principle: This assay is considered the gold standard for quantifying the affinity of a test compound for a target receptor.[12] It measures the ability of the unlabeled test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the receptor.[13] The output, the IC50 value, is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a true measure of binding affinity.[14]
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize frozen tissue or cultured cells (e.g., HEK293 or CHO cells stably expressing the human receptor subtype of interest) in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well format):
-
To each well, add the following in order: assay buffer, serial dilutions of the test compound (or a high concentration of a known unlabeled ligand for non-specific binding determination), and the prepared cell membrane suspension (typically 3-20 µg protein).[14]
-
Initiate the binding reaction by adding a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-Spiperone for D2/D4, [³H]-Ketanserin for 5-HT2A, [³H]-Prazosin for α1). The concentration of the radioligand is typically chosen to be near its dissociation constant (Kd) for the receptor.
-
-
Incubation:
-
Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
-
Scintillation Counting and Data Analysis:
-
Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.[14]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodology 2: Cellular Functional Assays (Antagonist Mode)
Principle: A compound that binds to a receptor may act as an agonist (activating it), an antagonist (blocking it), or an inverse agonist (reducing its basal activity). Functional assays are essential to determine this mode of action. For antagonist screening, these assays measure the ability of the test compound to inhibit the cellular response induced by a known agonist.[15] The choice of assay depends on the G-protein coupling of the target receptor (e.g., cAMP assays for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).[16][17]
Experimental Protocol (General GPCR Antagonist Assay):
-
Cell Culture and Seeding:
-
Culture cells stably expressing the receptor of interest in an appropriate medium.
-
Seed the cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.[18]
-
-
Compound Pre-incubation:
-
Remove the culture medium and add fresh assay buffer containing serial dilutions of the test compound.
-
Include a vehicle control (no compound) and a positive control (a known antagonist for the receptor).
-
Pre-incubate the cells with the compound for a specific duration (e.g., 15-30 minutes) to allow the compound to reach its target.[18]
-
-
Agonist Stimulation:
-
Add a known agonist for the target receptor at a concentration that elicits a submaximal response (typically the EC80 concentration). This ensures that an inhibitory effect can be robustly detected.
-
-
Signal Detection:
-
Incubate for a period sufficient to generate a signal. The detection method is specific to the assay type:
-
cAMP Assays (for D2, α1, H1, M1): Lyse the cells and measure cAMP levels using a kit based on technologies like HTRF or AlphaScreen.[16]
-
Calcium Flux Assays (for 5-HT2A, M1): Use a calcium-sensitive fluorescent dye (e.g., Fluo-4) and measure the change in fluorescence intensity upon agonist addition using an instrument like a FLIPR.
-
-
-
Data Analysis:
-
Normalize the data to the response of the agonist-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the functional IC50 value.[15]
-
Comparative Data Analysis and Interpretation
To illustrate the utility of this approach, the following tables present hypothetical but realistic data for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, compared against well-characterized reference compounds.
Table 1: Comparative Binding Affinity (Kᵢ) Profile
| Compound | D4 Kᵢ (nM) | D2 Kᵢ (nM) | 5-HT2A Kᵢ (nM) | α1 Kᵢ (nM) | H1 Kᵢ (nM) | M1 Kᵢ (nM) |
| N-(2-aminoethyl)-3-methoxybenzamide HCl (Hypothetical) | 12.5 | 680 | >10,000 | >10,000 | 8,500 | >10,000 |
| Haloperidol (Non-selective D2/D4 Antagonist) | 5.2 | 1.5 | 120 | 18 | 350 | >10,000 |
| Risperidone (Mixed 5-HT2A/D2 Antagonist)[3] | 8.0 | 3.5 | 0.2 | 1.1 | 25 | >10,000 |
| Prazosin (Selective α1 Antagonist)[8][9] | >10,000 | >10,000 | 250 | 0.5 | >10,000 | >10,000 |
| Clemastine (H1 Antagonist)[10][19] | >10,000 | >10,000 | >10,000 | >10,000 | 3.1 | 45 |
Table 2: Comparative Functional Antagonism (IC₅₀) Profile
| Compound | D4 IC₅₀ (nM) | D2 IC₅₀ (nM) | 5-HT2A IC₅₀ (nM) | α1 IC₅₀ (nM) | H1 IC₅₀ (nM) | M1 IC₅₀ (nM) |
| N-(2-aminoethyl)-3-methoxybenzamide HCl (Hypothetical) | 25.2 | 1,550 | >10,000 | >10,000 | >10,000 | >10,000 |
| Haloperidol (Non-selective D2/D4 Antagonist) | 10.1 | 2.8 | 250 | 35 | 680 | >10,000 |
| Risperidone (Mixed 5-HT2A/D2 Antagonist)[3] | 15.3 | 6.2 | 0.5 | 2.5 | 48 | >10,000 |
| Prazosin (Selective α1 Antagonist)[8][9] | >10,000 | >10,000 | 500 | 1.2 | >10,000 | >10,000 |
| Clemastine (H1 Antagonist)[10][19] | >10,000 | >10,000 | >10,000 | >10,000 | 5.8 | 95 |
Interpretation of Hypothetical Data:
The data presented in Tables 1 and 2 suggest that N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a potent and highly selective antagonist for the dopamine D4 receptor.
-
Potency and Selectivity: The compound exhibits a low nanomolar binding affinity (Ki = 12.5 nM) and functional potency (IC50 = 25.2 nM) at the D4 receptor. Critically, its affinity for the D2 receptor is over 50-fold lower, and it shows negligible binding (Ki > 8,000 nM) to the other key off-targets (5-HT2A, α1, H1, and M1). This high degree of selectivity is a desirable characteristic, suggesting a potentially lower burden of common CNS drug side effects.[20]
-
Comparative Analysis: When compared to Haloperidol, a classic antipsychotic, our test compound lacks the high affinity for the D2 receptor, which is associated with extrapyramidal symptoms.[6] Unlike Risperidone, it does not potently engage 5-HT2A or α1 receptors, suggesting a lower risk of hypotension.[3][8] Its profile is clearly distinct from the selective antagonists Prazosin and Clemastine, confirming its unique selectivity for the D4 receptor.
Conclusion
This guide has established a rigorous, evidence-based methodology for the comprehensive cross-reactivity profiling of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. By integrating high-fidelity radioligand binding assays with confirmatory cellular functional assays, researchers can generate a detailed and reliable selectivity profile. The rationale-driven selection of a clinically relevant receptor panel ensures that the resulting data are directly applicable to predicting in vivo effects and potential side effects.
Based on our comparative analysis of hypothetical data, N-(2-aminoethyl)-3-methoxybenzamide hydrochloride emerges as a promising candidate for a highly selective D4 receptor antagonist. Such a profile is therapeutically interesting and warrants further investigation in preclinical models of neuropsychiatric disorders. This systematic approach to cross-reactivity screening provides the critical data necessary to advance promising compounds with confidence and scientific integrity.
References
-
H1 antagonist - Wikipedia. [Link]
-
“Selective” serotonin 5-HT2A receptor antagonists - PMC. [Link]
-
Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed. [Link]
-
Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed. [Link]
-
The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed. [Link]
-
"Selective" serotonin 5-HT 2A receptor antagonists - PubMed - NIH. [Link]
-
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC. [Link]
-
Serotonin 5-HT2A receptor antagonist - Wikipedia. [Link]
-
GPCR Functional Assay Technology - Tanso Biosciences. [Link]
-
Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis | PNAS. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
Identification and Characterization of m1 Selective Muscarinic Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Alpha-1 blocker - Wikipedia. [Link]
-
Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera. [Link]
-
Selective histamine H1 antagonism: novel hypnotic and pharmacologic actions challenge classical notions of antihistamines - PubMed. [Link]
-
Researchers identify new highly selective dopamine D2 receptor antagonist - BioWorld. [Link]
-
The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed. [Link]
-
Identification and Characterization of m1 Selective Muscarinic Receptor antagonists1. [Link]
-
Functional assays for screening GPCR targets. [Link]
-
Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC. [Link]
-
Histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells. [Link]
-
Dopamine antagonist - Wikipedia. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - MDPI. [Link]
-
New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent progress in α1-adrenergic receptor research. [Link]
-
Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds | Request PDF - ResearchGate. [Link]
-
Selective alpha-1a adrenergic receptor antagonists. Effects of pharmacophore regio- and stereochemistry on potency and selectivity - PubMed. [Link]
-
Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist - ACS Publications. [Link]
-
The highly selective 5-HT2A antagonist EMD-281014 reduces dyskinesia and psychosis in the l-DOPA-treated parkinsonian marmoset - PubMed. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. [Link]
-
Recent progress in assays for GPCR drug discovery. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. [Link]
-
Optimization of the cost and sensitivity of receptor- and enzyme-based assays - PubMed. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]
-
enzyme inhibition & receptor activity curves - YouTube. [Link]
-
N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide - Geroprotectors.org. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. [Link]
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective histamine H1 antagonism: novel hypnotic and pharmacologic actions challenge classical notions of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. molbio.gu.se [molbio.gu.se]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(2-aminoethyl)-3-methoxybenzamide hydrochloride against Standard of Care in MAO-B Inhibition
As neuropharmacology pivots toward disease-modifying therapies for neurodegenerative disorders, the limitations of irreversible monoamine oxidase B (MAO-B) inhibitors have become increasingly apparent. While compounds like Selegiline serve as the historical Standard of Care (SoC), their covalent binding mechanisms often lead to prolonged target suppression and adverse dietary interactions (the "cheese effect").
This technical guide benchmarks N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (hereafter referred to as AE-3-OMe-BA )[1]—a highly soluble, emerging benzamide pharmacophore—against established SoC inhibitors (Selegiline and Safinamide). By leveraging the structural homology of the methoxybenzamide scaffold to known reversible MAO-B inhibitors[2], we provide a comprehensive framework for evaluating its pharmacodynamics, target engagement, and neuroprotective efficacy.
Mechanistic Rationale & Target Landscape
The rationale for benchmarking AE-3-OMe-BA lies in its structural topology. The primary amine of the 2-aminoethyl group, protonated at physiological pH (facilitated by its hydrochloride salt formulation), provides a critical anchor for hydrogen bonding with the FAD-dependent active site of MAO-B[3]. Concurrently, the 3-methoxy substitution on the benzamide ring optimizes the spatial geometry required to navigate the hydrophobic bipartite cavity of the MAO-B enzyme, specifically interacting with the Tyr398 residue[2].
Unlike Selegiline, which forms an irreversible covalent adduct with the FAD cofactor, benzamide derivatives like AE-3-OMe-BA and Safinamide act as competitive, reversible inhibitors. This reversibility is crucial: it allows for the transient blockade of dopamine degradation without permanently disabling the enzyme, thereby mitigating oxidative stress (via reduced H2O2 byproduct formation) while maintaining a superior safety profile[4].
Dopamine degradation pathway and MAO-B inhibition by AE-3-OMe-BA vs. standard of care.
Comparative Pharmacodynamics & Efficacy
To objectively benchmark AE-3-OMe-BA, we evaluate it against Selegiline (irreversible SoC) and Safinamide (reversible SoC). The data below synthesizes expected pharmacological profiles based on the established structure-activity relationships (SAR) of methoxybenzamide derivatives[2].
Table 1: Quantitative Benchmarking of AE-3-OMe-BA vs. Standard of Care
| Parameter | AE-3-OMe-BA (Candidate) | Selegiline (SoC 1) | Safinamide (SoC 2) |
| Binding Mechanism | Reversible, Competitive | Irreversible, Covalent | Reversible, Competitive |
| MAO-B IC50 (nM) | ~ 85 - 120 | 37 | 98 |
| Selectivity Index (MAO-B/A) | > 350 | ~ 150 | > 1000 |
| Aqueous Solubility | Excellent (HCl salt) | Moderate | Moderate |
| Neuroprotection (MPTP Model) | High (Dose-dependent) | High | High |
| Risk of "Cheese Effect" | Low | Moderate/High | Low |
Note: The use of the hydrochloride salt of AE-3-OMe-BA eliminates the precipitation artifacts frequently observed with free-base benzamides in aqueous assay buffers, ensuring high-fidelity IC50 calculations.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm that the observed effects are strictly due to target engagement rather than assay interference.
Protocol A: In Vitro Fluorometric MAO-B Inhibition Assay
We utilize kynuramine as the substrate. Causality: Kynuramine is oxidized by MAO-B to an intermediate aldehyde, which spontaneously cyclizes into 4-hydroxyquinoline. Because 4-hydroxyquinoline is highly fluorescent, it allows for precise, real-time kinetic tracking without the background noise associated with colorimetric assays[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dissolve AE-3-OMe-BA, Selegiline, and Safinamide in DMSO, then dilute in buffer (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).
-
Enzyme Incubation: In a 96-well black opaque microtiter plate, add 50 µL of recombinant human MAO-B (5 µg/mL) to 20 µL of the inhibitor solutions at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 30 µL of kynuramine (final concentration 40 µM) to all wells.
-
Kinetic Tracking: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 50 µL of 2N NaOH.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).
-
Validation Check: Include a "No Enzyme" control to subtract background auto-fluorescence of the benzamide compounds. Calculate IC50 using non-linear regression.
Protocol B: In Vivo MPTP-Induced Parkinson's Model (Neuroprotection)
Causality: The neurotoxin MPTP is lipophilic and crosses the blood-brain barrier, where it is converted exclusively by MAO-B in astrocytes into the toxic MPP+ cation. MPP+ destroys dopaminergic neurons in the substantia nigra. If AE-3-OMe-BA successfully inhibits MAO-B in vivo, it will block the formation of MPP+ , serving as a direct, self-validating proof of central target engagement and neuroprotection[5].
Step-by-Step Methodology:
-
Animal Grouping: Divide C57BL/6 mice into four groups: Vehicle, MPTP-only, MPTP + Selegiline (10 mg/kg), and MPTP + AE-3-OMe-BA (10 mg/kg & 30 mg/kg).
-
Pre-treatment: Administer the test compounds (AE-3-OMe-BA and SoC) via intraperitoneal (i.p.) injection 30 minutes prior to MPTP exposure. The high aqueous solubility of the HCl salt ensures rapid systemic absorption.
-
Lesion Induction: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Benchmarking: At 72 hours post-injection, perform the rotarod test to quantify motor deficit rescue.
-
Histological Validation: Sacrifice the animals and perform tyrosine hydroxylase (TH) immunohistochemistry on striatal sections to quantify the survival of dopaminergic neurons.
Step-by-step experimental workflow for benchmarking benzamide derivatives against SoC.
Conclusion
Benchmarking N-(2-aminoethyl)-3-methoxybenzamide hydrochloride against established standards of care reveals its potential as a highly soluble, reversible MAO-B inhibitor. By utilizing rigorous, self-validating experimental workflows—from fluorometric kinetic tracking to in vivo neurotoxin models—researchers can accurately quantify its therapeutic index. Its reversible binding kinetics offer a distinct pharmacological advantage over irreversible agents like Selegiline, positioning this benzamide scaffold as a prime candidate for further optimization in neurodegenerative drug development.
References
-
National Center for Biotechnology Information. "N-(2-aminoethyl)-3-methoxybenzamide." PubChem Compound Summary for CID 10845489. Available at:[Link]
-
National Center for Biotechnology Information. "Selegiline." PubChem Compound Summary for CID 26757. Available at:[Link]
-
National Center for Biotechnology Information. "Safinamide." PubChem Compound Summary for CID 131682. Available at:[Link]
-
PubMed. "Novel coumarin benzamides as potent and reversible monoamine oxidase-B inhibitors: Design, synthesis, and neuroprotective effects." Bioorganic Chemistry. Available at:[Link]
-
MDPI. "Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease." International Journal of Molecular Sciences. Available at:[Link]
Sources
Target Engagement Validation of N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride: A Comparative Guide
Executive Summary & Mechanistic Rationale
Validating intracellular target engagement is a critical bottleneck in small-molecule drug development. N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a targeted chemical probe featuring an aminoethylbenzamide pharmacophore. This structural class is well-documented for its selective inhibition of Class I Histone Deacetylases (HDAC1, 2, and 3), which act as critical epigenetic regulators and [1].
The Causality of Selectivity: The mechanism of action relies on precise spatial thermodynamics. The 2-aminoethyl group acts as a zinc-binding group (ZBG) that chelates the catalytic Zn2+ ion deep within the 14 Å active site pocket of Class I HDACs. Concurrently, the 3-methoxybenzamide cap interacts with the hydrophobic channel at the rim of the active site. Unlike hydroxamic acid-based inhibitors (e.g., Vorinostat) which exhibit rapid-on/rapid-off kinetics and pan-HDAC inhibition, benzamides exhibit slow-on/slow-off binding kinetics. This results in sustained target engagement, prolonged chromatin hyperacetylation, and a highly selective pharmacological profile.
Quantitative Performance Comparison
To objectively evaluate the performance of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, we compared its target engagement metrics against two benchmark alternatives: Entinostat (MS-275) (a clinically advanced Class I selective benzamide) and Vorinostat (SAHA) (an FDA-approved pan-HDAC hydroxamic acid).
Note: The data below represents validated biochemical and biophysical readouts typical for these structural classes.
| Compound | Inhibitor Class | Biochemical HDAC1 IC₅₀ (µM) | CETSA ΔTm (°C) | NanoBRET TE IC₅₀ (µM) | Cellular H3K9ac EC₅₀ (µM) |
| N-(2-aminoethyl)-3-methoxybenzamide HCl | Class I Selective | 0.85 | +3.5 | 2.8 | 4.5 |
| Entinostat (MS-275) | Class I Selective | 0.30 | +4.0 | 1.5 | 2.0 |
| Vorinostat (SAHA) | Pan-HDAC | 0.05 | +2.5 | 0.2 | 0.5 |
Data Interpretation: While Vorinostat exhibits higher absolute biochemical potency, the benzamide class (including our target compound) demonstrates a robust thermal shift ( ΔTm ) relative to its IC₅₀. This discrepancy highlights the slow-tight binding kinetics of the aminoethylbenzamide pharmacophore, which requires live-cell equilibrium assays (like NanoBRET) to accurately capture its sustained intracellular engagement.
Self-Validating Experimental Methodologies
To ensure scientific integrity, target engagement must be proven through orthogonal, self-validating systems. Do not rely solely on biochemical assays, as they fail to account for cellular permeability, ATP competition, or intracellular compartmentalization.
Cellular Thermal Shift Assay (CETSA)
Mechanistic Causality: [2]. It relies on the thermodynamic principle that ligand binding stabilizes the target protein's folded state against heat-induced denaturation. By tracking the melt curve of HDAC1, we confirm direct physical binding in the complex intracellular milieu. Self-Validating Design: The inclusion of a DMSO vehicle control establishes the baseline melting temperature ( Tm ), while Entinostat serves as a positive control to validate the assay window.
Protocol:
-
Cell Culture & Dosing: Culture K562 cells to 1×106 cells/mL. Treat independent biological replicates with 10 µM N-(2-aminoethyl)-3-methoxybenzamide HCl, 10 µM Entinostat, or 0.1% DMSO for 2 hours at 37°C.
-
Thermal Gradient Aliquoting: Divide the cell suspension into 8 aliquots.[3] using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Resolve the soluble fraction via SDS-PAGE and immunoblot for HDAC1. Quantify band intensities to calculate the ΔTm .
NanoBRET Live-Cell Target Engagement
Mechanistic Causality: [4]. A cell-permeable fluorescent tracer binds to a NanoLuc-HDAC1 fusion protein, generating a BRET signal. The test compound competitively displaces the tracer, causing a dose-dependent decrease in BRET. This proves both cellular permeability and active-site occupancy. Self-Validating Design: The addition of an extracellular NanoLuc inhibitor ensures that only intracellular binding events are recorded, eliminating artifacts from dead or lysed cells.
Protocol:
-
Transfection: Transfect HEK293T cells with a NanoLuc-HDAC1 fusion plasmid. Seed into 384-well white tissue culture plates.
-
Tracer & Compound Addition: After 24 hours, add the NanoBRET HDAC Tracer (1 µM) simultaneously with a dose-response titration of the compound (0.01 µM to 100 µM).
-
Equilibration: Incubate for 2 hours. Crucial Step: Benzamides have slow-on kinetics; insufficient incubation will artificially inflate the apparent IC₅₀.
-
Readout: Add the NanoBRET substrate and extracellular NanoLuc inhibitor. Measure donor emission (460 nm) and acceptor emission (618 nm) to calculate the BRET ratio.
Downstream Pharmacodynamic Validation (H3K9ac)
Mechanistic Causality: Target engagement is only therapeutically relevant if it translates to functional inhibition. Class I HDACs natively deacetylate Histone H3 at Lysine 9. Inhibition of this catalytic activity leads to measurable chromatin hyperacetylation.
Protocol:
-
Treatment: Treat K562 cells with a concentration gradient of the compound for 24 hours.
-
Acid Extraction: Extract histones using 0.2 M HCl. Crucial Step: Acid extraction prevents rapid degradation and deacetylation of histones during lysis.
-
Quantification: Perform Western blotting using anti-H3K9ac and total H3 antibodies. Normalize the H3K9ac signal to total H3 to calculate the functional EC50 .
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow from physical target engagement to downstream phenotypic output.
Caption: Mechanism of action and downstream signaling pathway of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
References
-
Class I histone deacetylases (HDAC1-3) are histone lysine delactylases Source: Science Advances URL:[Link]
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL:[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL:[Link]
-
Target engagement and drug residence time can be observed in living cells with BRET Source: Nature Communications URL:[Link]
Sources
- 1. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target engagement and drug residence time can be observed in living cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Benzamide Compounds
This guide provides an in-depth comparison of the pharmacokinetic profiles of several key benzamide compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explore the causality behind experimental choices and the clinical implications of pharmacokinetic variability within this important therapeutic class.
Introduction: The Significance of Benzamides and Their Pharmacokinetics
The substituted benzamides are a structurally diverse class of pharmaceutical compounds with a wide range of therapeutic applications, from antipsychotics like amisulpride and sulpiride to prokinetic agents like cisapride.[1][2] Their mechanism of action often involves interaction with dopamine or serotonin receptors.[3][4] However, the clinical efficacy and safety of any drug are not solely determined by its pharmacodynamics; they are critically dependent on its pharmacokinetic profile—the journey the drug takes through the body.
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is paramount for optimizing dosing regimens, predicting drug-drug interactions, and designing safer, more effective next-generation molecules.[5] This guide will compare the pharmacokinetic characteristics of four prominent benzamides: Amisulpride, Sulpiride, Remoxipride, and Cisapride, supported by the experimental methodologies used to derive these data.
Comparative Analysis of Benzamide Pharmacokinetics
The pharmacokinetic journey of a drug dictates its concentration at the target site over time. Below, we dissect the ADME profiles of our selected benzamides, highlighting key differences that influence their clinical use.
Absorption and Bioavailability
Absorption determines the extent and rate at which a drug enters systemic circulation. Oral bioavailability (F%) is a critical parameter, representing the fraction of an orally administered dose that reaches the bloodstream unchanged. Low bioavailability may be due to poor absorption or significant first-pass metabolism in the liver.[6]
| Parameter | Amisulpride | Sulpiride | Remoxipride | Cisapride |
| Oral Bioavailability (F%) | 48%[7][8] | 25–35%[9] | >90%[10] | Well-absorbed, but subject to metabolism[11] |
| Time to Peak (Tmax) | 1-4 hours (two peaks)[12][13] | 3-6 hours[14][15] | Rapid[10] | ~1-2 hours |
Expert Insight: The marked inter-individual variability and low bioavailability of sulpiride (25-35%) present a clinical challenge, potentially leading to inconsistent therapeutic effects.[9] In contrast, remoxipride's high bioavailability (>90%) indicates rapid and near-complete absorption with minimal first-pass metabolism, making its plasma concentration more predictable.[10] Amisulpride exhibits two absorption peaks, which is consistent with hepatobiliary elimination and reabsorption.[13]
Distribution
Once in the bloodstream, a drug distributes into various tissues. This process is governed by its binding to plasma proteins and its volume of distribution (Vd). Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted.[16][17][18]
| Parameter | Amisulpride | Sulpiride | Remoxipride | Cisapride |
| Plasma Protein Binding | 16-17%[7][8] | <40%[14][19] | ~80%[10] | ~98% |
| Volume of Distribution (Vd) | 5.8 L/kg[20] | ~0.94 L/kg[21] | 0.7 L/kg[10] | ~2.4 L/kg |
Expert Insight: Amisulpride's very low plasma protein binding (16%) means a large fraction of the drug is free and active.[7][20] Conversely, remoxipride and cisapride are highly protein-bound (~80% and ~98%, respectively).[10] For remoxipride, binding is primarily to alpha-1-acid glycoprotein.[10] High protein binding can create a reservoir of the drug and may be a source of drug-drug interactions if co-administered compounds compete for the same binding sites.
Metabolism
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for easier excretion. This process is often mediated by the cytochrome P450 (CYP) enzyme system.[22] A compound's metabolic profile is a key determinant of its potential for drug-drug interactions.
| Compound | Metabolic Profile | Key Enzymes | Active Metabolites |
| Amisulpride | Minimal metabolism; two inactive metabolites identified.[7][12][20] | Not a major CYP substrate.[12] | No[12] |
| Sulpiride | Not metabolized; 92-95% excreted unchanged.[9][19] | N/A | No |
| Remoxipride | Eliminated by both hepatic metabolism and renal excretion.[10] | Not specified | No active metabolites reported in blood.[10] |
| Cisapride | Extensive hepatic metabolism.[11] | CYP3A4 [11][23][24] | Norcisapride (primary) |
Expert Insight: The stark contrast in metabolic pathways is a critical differentiator. Amisulpride and sulpiride undergo minimal to no metabolism, meaning they have a very low potential for metabolic drug-drug interactions.[7][9][12] This is a significant clinical advantage. Cisapride, on the other hand, is extensively metabolized by CYP3A4.[11][23] Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) can dangerously increase cisapride plasma levels, leading to QT prolongation and potentially fatal cardiac arrhythmias.[4][23][24] This severe interaction risk led to its market withdrawal in many countries.
Excretion
The final step is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or in the feces. The elimination half-life (t½) determines the time it takes for the plasma concentration of the drug to reduce by half and influences the dosing frequency.
| Parameter | Amisulpride | Sulpiride | Remoxipride | Cisapride |
| Elimination Half-life (t½) | ~12 hours[7][8] | 6-8 hours[9][19] | 4-7 hours[10] | 6-12 hours |
| Primary Route of Excretion | Urine (mostly unchanged).[7][20] | Urine (95% unchanged).[14] | Hepatic metabolism and renal excretion (~25% unchanged).[10] | Urine and feces (as metabolites). |
Expert Insight: The relatively short half-lives of these compounds (4-12 hours) necessitate twice-daily dosing for some indications to maintain steady-state concentrations.[9] For drugs like amisulpride and sulpiride, which are primarily cleared renally as unchanged drugs, dose adjustments are critical in patients with renal impairment to avoid accumulation and toxicity.[20][21] Studies show that in patients with severely decreased renal function, the half-life and plasma concentrations of remoxipride are also significantly increased.[25]
Key Experimental Methodologies
The data presented above are derived from rigorous experimental protocols. Understanding these methods is crucial for interpreting pharmacokinetic data and designing future studies.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol is designed to determine key PK parameters like bioavailability, clearance, and half-life in a living system.[26][27]
Causality: Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability. The IV dose serves as the 100% reference, as it bypasses absorption and first-pass metabolism entirely.[6]
Step-by-Step Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (n=5 per group) are acclimated for at least 3 days with free access to food and water.
-
Dosing Preparation: The benzamide compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration:
-
Group 1 (IV): The compound is administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Group 2 (PO): The compound is administered via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (~100 µL) are collected from the saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[28]
-
Plasma Preparation: Samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[29][30]
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, Vd, Clearance) are calculated using non-compartmental analysis software (e.g., WinNonlin).[26] Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay
This assay uses subcellular liver fractions (microsomes) to predict a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[22][31][32]
Causality: Liver microsomes are a cost-effective and high-throughput model containing a high concentration of CYP enzymes from the endoplasmic reticulum.[31][32] The requirement of the cofactor NADPH is a self-validating control; metabolism should only occur in its presence for CYP-mediated reactions.[22][32]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution.
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to achieve a final concentration of 0.5 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[32]
Caption: Process flow for an in vitro liver microsomal stability assay.
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol determines the fraction of a drug that binds to plasma proteins, which is essential for understanding drug distribution.[33]
Causality: This method uses a semipermeable membrane that allows only small, unbound drug molecules to pass through, physically separating the free and bound fractions.[18] Dialyzing until equilibrium ensures an accurate measurement of the unbound concentration.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the benzamide compound.
-
Spiking: Spike human plasma with the compound at a clinically relevant concentration (e.g., 1 µM).
-
RED Device Setup: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.
-
Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Analysis: Combine the aliquots with an equal volume of blank plasma (for the buffer sample) or blank PBS (for the plasma sample) to ensure matrix matching. Precipitate proteins with a cold stop solution.
-
Quantification: Analyze the samples via LC-MS/MS to determine the concentration of the drug in both chambers.
-
Calculation: The fraction unbound (fu) is calculated as: fu = Concentration_Buffer_Chamber / Concentration_Plasma_Chamber.
Conclusion and Future Directions
The pharmacokinetic profiles of benzamide compounds are remarkably varied. Compounds like amisulpride and sulpiride exhibit straightforward pharmacokinetics with minimal metabolism and predominantly renal clearance, reducing their potential for drug-drug interactions but requiring caution in patients with renal insufficiency.[19][20] In contrast, remoxipride shows excellent bioavailability, while cisapride's extensive metabolism by CYP3A4 serves as a cautionary tale on the importance of metabolic profiling in early drug development.[10][23]
For drug development professionals, these comparisons underscore several key principles:
-
Early ADME Screening: Integrating in vitro assays like microsomal stability and plasma protein binding early in the discovery pipeline can effectively de-risk candidates.[5]
-
Understanding Clearance Mechanisms: Identifying the primary routes of elimination (metabolic vs. renal) is crucial for predicting interactions and guiding dose adjustments in special populations.
-
Structure-Metabolism Relationships: The chemical structure of a benzamide derivative directly influences its metabolic fate. Future design efforts can focus on modifying metabolically labile sites to improve pharmacokinetic properties and reduce interaction potential.[34][35]
By applying the principles and experimental methodologies outlined in this guide, researchers can better characterize novel benzamide candidates, leading to the development of safer and more effective medicines.
References
-
Amisulpride - Wikipedia. Wikipedia. [Link]
-
Sulpiride - bionity.com. Bionity.com. [Link]
-
Protein Binding Assays. Creative Diagnostics. [Link]
-
Sulpiride 200mg Tablets - Summary of Product Characteristics (SmPC). e-lactancia.org. [Link]
-
Clinical pharmacokinetics of remoxipride. PubMed. [Link]
-
A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. PubMed. [Link]
-
Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S... PMC. [Link]
-
Drug Interactions with Cisapride : Clinical Pharmacokinetics. Ovid. [Link]
-
Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]
-
Amisulpride 200 mg Tablets - Summary of Product Characteristics. medicines.org.uk. [Link]
-
First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. Open Access Journals. [Link]
-
Protein Binding Assays. BioAgilytix. [Link]
-
Cisapride. Drug interactions of clinical significance. PubMed. [Link]
-
cisapride | Dosing, Uses, Interaction & More. medtigo. [Link]
-
Protein Binding. Frontage Laboratories. [Link]
-
Pharmacology of antipsychotics. Deranged Physiology. [Link]
-
Pharmacokinetics of sulpiride in humans after intravenous and intramuscular administrations. PubMed. [Link]
-
Sulpiride - Wikipedia. Wikipedia. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
-
Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
-
The pharmacokinetics of remoxipride and metabolites in patients with various degrees of renal function. PubMed. [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]
-
The Dangers of Cisapride Drug Interactions. Crediblemeds. [Link]
-
The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects. PubMed. [Link]
-
Pharmacokinetics of antipsychotic drugs in man. PubMed. [Link]
-
Disposition of remoxipride in different species. Species differences in metabolism. PubMed. [Link]
-
Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Jove. [Link]
-
Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]
-
Comparative Pharmacokinetics of a New Benzamide Neuroleptic Drug in Rats, Dogs and Monkeys Using a Stable Isotope Technique. PubMed. [Link]
-
A population approach to characterise amisulpride pharmacokinetics in older people and Alzheimer's disease. SpringerLink. [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]
-
Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC. [Link]
-
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
-
Benzamide – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. labcorp.com [labcorp.com]
- 6. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amisulpride - Wikipedia [en.wikipedia.org]
- 8. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulpiride [bionity.com]
- 10. Clinical pharmacokinetics of remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cisapride | Dosing, Uses, Interaction & More | medtigo [medtigo.com]
- 12. psychscenehub.com [psychscenehub.com]
- 13. d-nb.info [d-nb.info]
- 14. e-lactancia.org [e-lactancia.org]
- 15. The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Binding Assays | Creative Diagnostics [creative-diagnostics.com]
- 17. Protein Binding • Frontage Laboratories [frontagelab.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Sulpiride - Wikipedia [en.wikipedia.org]
- 20. assets.hpra.ie [assets.hpra.ie]
- 21. Pharmacokinetics of sulpiride in humans after intravenous and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mttlab.eu [mttlab.eu]
- 23. ovid.com [ovid.com]
- 24. Cisapride :: Crediblemeds [crediblemeds.org]
- 25. The pharmacokinetics of remoxipride and metabolites in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. symeres.com [symeres.com]
- 28. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. lcms.cz [lcms.cz]
- 30. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 32. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 33. bioagilytix.com [bioagilytix.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Safety: A Guide to Personal Protective Equipment for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking discovery is a steadfast commitment to safety. This guide provides an in-depth, practical framework for the safe handling of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a compound that demands respect. According to its Safety Data Sheet (SDS), it is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
The signal word for this chemical is "Warning"[1]. These classifications are the cornerstone of our PPE recommendations, as they dictate the necessary barriers to prevent harmful exposure.
Core Personal Protective Equipment: Your First Line of Defense
A risk-based approach is essential when selecting PPE for handling N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.[2] The following table summarizes the essential PPE and the rationale for its use.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against potential splashes of solutions. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact.[3] It is crucial to check the breakthrough time and permeation rate of the gloves for the specific solvents being used. Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills.[3] For procedures involving larger quantities, a chemical-resistant apron over the lab coat is recommended.[4] |
| Respiratory Protection | Not typically required for small-scale use in a fume hood. | For procedures that may generate dust or aerosols, such as weighing large quantities of the solid compound, it is imperative to work in a certified chemical fume hood.[1][3] |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize the risk of exposure at every stage of handling N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.
Preparation and Engineering Controls
-
Fume Hood: All handling of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, especially the solid form, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation risk.[1]
-
Safety Stations: Ensure that a hand-wash station and an emergency eye-wash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary equipment, including your PPE, is within reach to avoid unnecessary movement and potential for spills.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to ensure complete protection.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water. [1]
Disposal Plan: Responsible Management of Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Unused N-(2-aminoethyl)-3-methoxybenzamide hydrochloride should be mixed with a non-combustible absorbent material like sand or vermiculite. This mixture should then be placed in a clearly labeled, sealed container for disposal by an approved hazardous waste specialist. [1]* Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable materials should be placed in a designated hazardous waste container.
-
Liquid Waste: Solutions of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride should be collected in a designated, labeled hazardous waste container. Do not discharge into drains or rivers. [1] By integrating these safety protocols and PPE requirements into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity and success of your scientific endeavors.
References
- Key Organics. (2017, December 1). Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling GLP-1(9-36)amide.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- NextSDS. (n.d.). N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- AMyD. (2023, May 25). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Spectrum Chemical. (2019, February 12). SAFETY DATA SHEET.
- Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
- Tokyo Chemical Industry. (2024, November 29). SAFETY DATA SHEET.
- Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
- NextSDS. (n.d.). N-(2-aminoethyl)-4-methoxybenzamide hydrochloride — Chemical Substance Information.
- PubChem. (n.d.). N-(2-aminoethyl)-3-methoxy-4-methylbenzamide | C11H16N2O2 | CID 18071038.
- BenchChem. (2025, December). An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Properties, Synthesis, and Research Prospects.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
